molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No.: B072232
CAS No.: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Description

9-Phenylcarbazole is a high-value aromatic amine derivative that serves as a fundamental building block in advanced materials science and synthetic chemistry. Its rigid, bulky, and electron-rich structure makes it an exceptional scaffold for developing organic electronic materials. A primary application is in the synthesis of host, hole-transport, and emitting materials for Organic Light-Emitting Diodes (OLEDs), where its structure enhances thermal stability, morphological integrity, and charge-transport properties in the resulting devices. Furthermore, this compound and its derivatives are prominent motifs in photoredox catalysis, where they act as potent, tunable photocatalysts capable of facilitating a wide range of organic transformations under visible light irradiation via single-electron transfer (SET) processes. The compound's mechanism of action in these roles is rooted in its ability to form stable radical cations upon photoexcitation, thereby mediating redox reactions with high efficiency. Researchers also utilize this compound as a precursor for ligands in coordination chemistry and as a model compound for studying photophysical properties. This product is intended for research and development purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-phenylcarbazole
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InChI

InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
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InChI Key

VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
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Molecular Formula

C18H13N
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DSSTOX Substance ID

DTXSID50150928
Record name N-Phenylcarbazole
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Molecular Weight

243.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Phenylcarbazole
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CAS No.

1150-62-5
Record name 9-Phenylcarbazole
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Foundational & Exploratory

9-Phenylcarbazole: A Core Moiety in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

9-Phenylcarbazole is a versatile aromatic heterocyclic organic compound that has garnered significant attention in various fields of scientific research. Its unique photophysical and electronic properties, coupled with its excellent thermal and morphological stability, make it a valuable building block in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role in organic electronics and its emerging potential in drug discovery. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and application of this important molecule.

Organic Electronics: A Luminary in Display and Energy Technologies

This compound and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound-based materials are predominantly utilized as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their high triplet energy levels and excellent charge-transporting properties are crucial for achieving high-efficiency and long-lasting devices.

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and device architecture. The following tables summarize key performance metrics from various studies.

Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with this compound-based Host Materials

Host MaterialEmitterExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Emission Color
m-CF-PhCz[1][2]Ir(ppy)₂(acac)20.374.6-Green
im-OCzP[3]Green Phosphor22.277.093.1Green
im-OCzP[3]Red Phosphor14.19.010.1Red
PhCNCzm-MeCzPh/B3PyMPM (co-host)[4]Ir(ppy)₂(acac)31.5--Green

Table 2: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs with this compound-based Materials

MaterialRoleExternal Quantum Efficiency (EQE) (%)Emission Color
TXO-PhCz[5]Emitter>20 (implied)Green
2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)[5]Emitter21.2Green
CzPy2TCz[6]Host23.81Green
CzPy3TCz[6]Host20.27Green

1.1.1. Synthesis of a this compound Derivative (e.g., 3,6-Dibromo-9-phenylcarbazole)

This protocol is a generalized procedure based on common synthetic routes.[7]

  • Materials: this compound, N-bromosuccinimide (NBS), Dichloromethane (DCM), Water, Ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask with stirring.

    • Add water to the flask.

    • At room temperature, add N-bromosuccinimide (2.1 equivalents) to the mixture.

    • Allow the reaction to proceed for approximately 2 hours.

    • After the reaction is complete, remove the dichloromethane by rotary evaporation.

    • The crude product can be purified by recrystallization from ethanol to yield 3,6-dibromo-9-phenylcarbazole as a white solid.

1.1.2. Fabrication of a Multilayer OLED via Thermal Evaporation

This is a general protocol for the fabrication of a small-molecule OLED.[5][8][9][10]

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

    • The substrates are then dried with a nitrogen stream and treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition:

    • The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - a mixture of the host and emitter), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles.

    • The materials are sequentially deposited onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.

  • Cathode Deposition:

    • Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al) is deposited on top through a shadow mask to define the active area of the device.

  • Encapsulation:

    • The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host + Emitter) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

OLED Fabrication Workflow
Perovskite Solar Cells (PSCs)

In PSCs, this compound derivatives are primarily investigated as hole-transporting materials (HTMs). An effective HTM needs to have high hole mobility and appropriate energy levels to facilitate the efficient extraction of holes from the perovskite absorber layer and their transport to the electrode.

The following table presents a comparison of the performance of PSCs using different HTMs, including those based on carbazole derivatives.

Table 3: Performance of Perovskite Solar Cells with Various Hole-Transporting Materials

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
Spiro-OMeTAD (benchmark)[11][12]~20-22~1.1~23-24~0.75-0.80
Carbazole-based (general)[13]15-20+0.9-1.120-240.70-0.78
FDT-based HTM[12]20.2---
X26 (SFX-based)[12]20.2---

1.2.1. Fabrication of a Perovskite Solar Cell (n-i-p structure)

This is a generalized protocol for the fabrication of a planar n-i-p perovskite solar cell.

  • Substrate and ETL Preparation:

    • Patterned FTO-coated glass is cleaned sequentially in ultrasonic baths.

    • An electron transport layer (ETL), such as a compact TiO₂ layer, is deposited onto the FTO, often by spray pyrolysis, followed by annealing at high temperature.

  • Perovskite Layer Deposition:

    • Inside a nitrogen-filled glovebox, a perovskite precursor solution is spin-coated onto the ETL.

    • An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.

  • Hole-Transporting Layer (HTL) Deposition:

    • A solution of the this compound-based HTM, typically containing additives like Li-TFSI and 4-tert-butylpyridine (tBP) in a solvent like chlorobenzene, is spin-coated on top of the perovskite layer.

  • Electrode Deposition:

    • A metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask.

PSC_Fabrication_Workflow cluster_prep Substrate and ETL cluster_active_layers Active Layer Formation (Glovebox) cluster_final Finalization FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL Deposition (e.g., TiO₂) FTO_Cleaning->ETL_Deposition Perovskite Perovskite Layer Spin-Coating ETL_Deposition->Perovskite HTL HTL Spin-Coating (this compound derivative) Perovskite->HTL Electrode Metal Electrode Deposition HTL->Electrode

Perovskite Solar Cell Fabrication Workflow

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Carbazole derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The carbazole nucleus is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. One notable mechanism of action is the reactivation of the p53 tumor suppressor pathway.

A study on the 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a derivative of this compound, has shown that it can induce apoptosis and senescence in melanoma cells by activating the p53 signaling pathway. This activation is initiated through the phosphorylation of p38-MAPK and JNK, which in turn phosphorylate and activate p53.[6]

p53_Pathway_Activation ECCA 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) p38_JNK p38-MAPK / JNK ECCA->p38_JNK activates p53 p53 p38_JNK->p53 phosphorylates and activates Apoptosis Apoptosis p53->Apoptosis induces Senescence Senescence p53->Senescence induces

p53 Pathway Activation by a this compound Derivative

2.1.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC₅₀).[14][15][16][17][18]

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

2.1.2. Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets.[19][20][21][22][23]

  • Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Separate proteins from cell lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • Add an ECL substrate, which will produce light in the presence of HRP.

    • Detect the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Other Research Applications

Beyond OLEDs, PSCs, and anticancer research, this compound is also explored in other areas:

  • Photocatalysis: Carbazole-based materials can act as photocatalysts for various organic transformations due to their ability to absorb light and facilitate electron transfer processes.

  • Organic Synthesis: The carbazole moiety is a versatile scaffold for the synthesis of more complex organic molecules with desired electronic and photophysical properties.[7]

This compound is a molecule of significant interest with a broad and expanding range of applications in scientific research. Its well-established role in organic electronics continues to drive the development of more efficient and stable OLEDs and perovskite solar cells. Furthermore, its emerging potential in medicinal chemistry, particularly in the development of novel anticancer agents, opens up new avenues for therapeutic innovation. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these exciting fields, underscoring the enduring importance of this compound as a core molecular scaffold.

References

An In-depth Technical Guide to the Synthesis of 9-Phenylcarbazole from Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 9-Phenylcarbazole, a crucial building block in the development of organic electronics, pharmaceuticals, and fine chemicals. This document details the core methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key reactions.

Introduction

This compound is an aromatic heterocyclic compound with significant applications in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an excellent component for organic light-emitting diodes (OLEDs), photovoltaics, and as a host material for phosphorescent emitters. In drug development, the carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. The synthesis of this compound is, therefore, a fundamental process for researchers in these fields. The most prevalent and effective methods for its synthesis from carbazole are the Ullmann condensation and the Buchwald-Hartwig amination, each offering distinct advantages and disadvantages.

Synthetic Methodologies

The arylation of the N-H bond in carbazole is the primary strategy for synthesizing this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. It traditionally involves the reaction of an amine (carbazole) with an aryl halide (e.g., iodobenzene) in the presence of a copper catalyst, a base, and often at high temperatures.

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols. In the context of this compound synthesis, it facilitates the N-arylation of carbazole. The traditional version of this reaction often requires harsh conditions, such as high temperatures (frequently over 210 °C), stoichiometric amounts of copper, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. However, modern advancements have introduced ligand-accelerated catalysis, allowing the reaction to proceed under milder conditions with improved yields.

The precise mechanism of the Ullmann reaction can be complex and is not known with certainty. However, a generally accepted pathway for C-N coupling involves the following key steps:

  • Formation of a Copper(I)-Amide: The base deprotonates carbazole to form the carbazolide anion, which then reacts with a Cu(I) salt (often formed in situ) to generate a copper(I)-carbazolide intermediate.

  • Oxidative Addition: The aryl halide (iodobenzene) undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the C-N bond of this compound and regenerates a Cu(I) species, allowing the catalytic cycle to continue.

Ullmann_Mechanism Carbazole_H Carbazole-H Carbazolide Carbazolide Anion Carbazole_H->Carbazolide + Base - H-Base⁺ Cu_Carbazolide Cu(I)-Carbazolide Carbazolide->Cu_Carbazolide CuX Cu(I)X CuX->Cu_Carbazolide - X⁻ Cu_III_Complex Cu(III) Intermediate (Ph-Cu-Carbazolide-I) Cu_Carbazolide->Cu_III_Complex + Phenyl Iodide PhI Phenyl Iodide Product This compound Cu_III_Complex->Product Reductive Elimination Catalyst_Regen Cu(I)X Cu_III_Complex->Catalyst_Regen

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient alternative to the Ullmann condensation. This reaction uses a palladium catalyst with specific phosphine-based ligands to couple amines with aryl halides under significantly milder conditions. It is known for its broad substrate scope, high yields, and functional group tolerance.

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle:

  • Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) reacts with the aryl halide (e.g., bromobenzene), cleaving the C-Br bond and forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Carbazole coordinates to the palladium center. A strong base then deprotonates the carbazole N-H, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of this compound from the palladium complex. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex (L-Pd(II)-Ph-Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange AmidoComplex Palladium Amido Complex (L-Pd(II)-Ph-Carbazolide) AmineCoord->AmidoComplex Deprotonation HBase H-Base⁺ AmineCoord->HBase AmidoComplex->Pd0 Reductive Elimination Product This compound AmidoComplex->Product PhBr Phenyl Bromide PhBr->OxAdd Carbazole Carbazole Carbazole->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary

The choice of synthetic method often depends on factors like cost, desired yield, reaction scale, and available equipment. The following tables summarize quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Comparison of Ullmann Condensation Conditions
Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / L-prolineK₂CO₃DMSO902492[cite: ]
CuI / 1,10-PhenanthrolineK₃PO₄Toluene1101288[cite: ]
Copper PowderK₂CO₃DMF1504875[cite: ]
Cu₂OCs₂CO₃NMP1202495[cite: ]
Table 2: Comparison of Buchwald-Hartwig Amination Conditions
Pd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene1001298[cite: ]
Pd(OAc)₂SPhosK₃PO₄Dioxane1001894[cite: ]
PdCl₂(dppf)(none)Cs₂CO₃Toluene1102485[cite: ]
Pd(OAc)₂RuPhosK₂CO₃t-AmylOH110896[cite: ]

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of this compound using the discussed methodologies.

Protocol 1: Ullmann Condensation (Ligand-Accelerated)

This protocol is based on a modern, ligand-accelerated Ullmann-type reaction which allows for milder conditions.

Materials:

  • Carbazole (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, iodobenzene, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a common palladium precatalyst and a bulky biarylphosphine ligand (XPhos).

Materials:

  • Carbazole (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexane

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add carbazole and a magnetic stir bar.

  • Seal the flask, remove from the glovebox, and add anhydrous toluene and bromobenzene via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash chromatography (eluent: hexane/dichloromethane) to yield pure this compound.

General Experimental Workflow

The synthesis, purification, and characterization of this compound follow a logical and systematic workflow, applicable to both synthetic methodologies discussed.

Workflow start Reactant Assembly (Carbazole, Aryl Halide, Catalyst, Base, Solvent) reaction Inert Atmosphere Reaction (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup Complete drying Drying & Concentration workup->drying purification Purification (Chromatography / Recrystallization) drying->purification characterization Characterization (NMR, MS, MP) purification->characterization

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of this compound from carbazole is most effectively achieved through the Ullmann condensation or the Buchwald-Hartwig amination. While the Ullmann reaction is a classic, cost-effective method, it often requires harsh conditions. Modern ligand-accelerated Ullmann protocols offer significant improvements. The Buchwald-Hartwig amination, although typically more expensive due to palladium catalysts and specialized ligands, provides a more versatile, efficient, and milder route, often resulting in higher yields and accommodating a broader range of functional groups. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, budget, and desired purity.

9-Phenylcarbazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 9-Phenylcarbazole

Core Molecular Data

This compound is an aromatic organic compound that serves as a crucial building block in the synthesis of fine chemicals and the development of advanced materials.[1] Its core quantitative data is summarized below.

PropertyValue
Molecular FormulaC₁₈H₁₃N[1][2][3]
Molecular Weight243.3 g/mol [2][4], 243.31 g/mol [1][3]
CAS Number1150-62-5[1][2][3]
AppearanceWhite to off-white crystalline powder[1]
Melting Point95-97 °C

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

One common and effective method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination.[1] This method offers high yields and purity, which are critical for its applications in areas such as organic electronics.[1]

Materials and Reagents
  • 9H-Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (1.0 M in toluene)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Xylene

  • Nitrogen (N₂) gas

Experimental Procedure

The following protocol outlines a typical synthesis of this compound:

  • To a reaction vessel, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) in 400 mL of xylene.[4]

  • Stir the mixture under a nitrogen atmosphere for 20 minutes.[4]

  • Sequentially add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) to the mixture.[4]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.[4]

  • After the reaction is complete, decant the xylene solution.[4]

  • Evaporate the solvent from the decanted solution.[4]

  • Purify the resulting residue by vacuum distillation to obtain the final product.[4]

This procedure has been reported to yield approximately 22.3 g (97% yield) of this compound.[4]

Logical Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

G A Reaction Setup B Addition of Reagents A->B C Reflux under Nitrogen B->C D Solution Decanting C->D E Solvent Evaporation D->E F Vacuum Distillation E->F G Product Analysis F->G

Synthesis and Purification Workflow for this compound

Signaling Pathway Involving Carbazole Derivatives

While specific signaling pathways for this compound are not extensively detailed in the provided context, the closely related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to activate the p53 signaling pathway in melanoma cells, leading to apoptosis.[5] This provides a relevant example of the biological activity of this class of compounds.

The proposed mechanism involves the activation of p38-MAPK and JNK, which in turn phosphorylate and activate p53.[5] Activated p53 then upregulates pro-apoptotic proteins and cell cycle inhibitors like p21, ultimately leading to cell cycle arrest and apoptosis.[5]

G cluster_0 ECCA ECCA p38_JNK p38-MAPK / JNK Phosphorylation ECCA->p38_JNK p53 p53 Activation (Phosphorylation) p38_JNK->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis

Proposed p53 Signaling Pathway Activated by a Carbazole Derivative

References

photophysical properties of 9-Phenylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical Properties of 9-Phenylcarbazole

Introduction

This compound is a prominent aromatic heterocyclic organic compound, structurally characterized by a carbazole core with a phenyl group attached to the nitrogen atom. This molecular architecture provides a unique combination of thermal stability, charge-transporting capabilities, and distinct photophysical behaviors.[1][2] As a result, this compound and its derivatives are crucial building blocks in the development of advanced materials for organic electronics, particularly in organic light-emitting diodes (OLEDs), where they often serve as host materials or molecular components for charge transport layers.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a discussion of the factors influencing its optical behavior, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Photophysical Concepts: A Visual Overview

The interaction of this compound with light is governed by a series of electronic and vibrational transitions. These processes, which include absorption of photons, subsequent relaxation, and the emission of light through fluorescence or phosphorescence, are best described by a Jablonski diagram.[4][5] The diagram illustrates the transitions between singlet (S) and triplet (T) electronic states.

G cluster_singlet Singlet States cluster_triplet Triplet States S1 S₁ (First Excited Singlet State) S0 S₀ (Ground Singlet State) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-Radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S0->S1 Absorption T1->S0 Phosphorescence G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Dilute Solution (e.g., in Hexane) B Select Quartz Cuvettes A->B C Record Solvent Baseline (Reference) B->C D Measure Sample Spectrum C->D E Plot Absorbance vs. Wavelength D->E F Identify λ_max Values E->F G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Dilute Solution (Absorbance < 0.1 at λ_ex) B Set Excitation Wavelength (λ_ex) A->B C Scan Emission Wavelengths B->C D Record Emission Spectrum C->D E Plot Intensity vs. Wavelength D->E F Identify λ_em E->F G cluster_measure Measurement (TCSPC) cluster_analysis Analysis A Excite Sample with Pulsed Laser B Detect Single Emitted Photons A->B C Measure Time Delay (Excitation to Emission) B->C D Build Photon Arrival Time Histogram C->D E Plot Intensity vs. Time D->E F Fit Decay Curve to Exponential Function E->F G Extract Lifetime (τ) F->G G Properties Photophysical Properties Wavelength Emission Wavelength (λ_em) Properties->Wavelength QY Quantum Yield (Φ) Properties->QY Lifetime Lifetime (τ) Properties->Lifetime Factors Influencing Factors Solvent Solvent Polarity Aggregation Aggregation State Substituents Substituents Solvent->Properties Aggregation->Properties Substituents->Properties Outputs Affected Properties

References

electrochemical behavior of 9-Phenylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrochemical Behavior of 9-Phenylcarbazole

Introduction

This compound is a heterocyclic aromatic compound featuring a carbazole core with a phenyl group attached to the nitrogen atom.[1] This molecular structure imparts significant stability and unique electronic characteristics, making it a crucial building block in the synthesis of fine chemicals and advanced materials.[1] Its derivatives have garnered considerable attention for their application as charge-transporting materials in organic light-emitting diodes (LEDs), electrochromic devices, and as host materials for electroluminescence.[2][3] Understanding the is fundamental to optimizing its use in these and other emerging technologies. This guide provides a detailed overview of its redox properties, reaction mechanisms, and the experimental protocols used for its characterization.

Core Electrochemical Behavior

The electrochemical characteristics of this compound are dominated by the redox activity of the nitrogen atom within the carbazole moiety.[2] Its behavior is primarily studied through techniques like cyclic voltammetry (CV), which reveals the potentials at which the molecule undergoes oxidation and reduction, and the stability of the resulting species.

Oxidation Process

Upon anodic oxidation, this compound undergoes a one-electron transfer to form a cation radical.[2] For the parent, unsubstituted this compound, this oxidation is an irreversible process, with a sharp oxidation peak (Ep,a) observed at approximately +1.38 V versus a saturated calomel electrode (SCE).[2] The irreversibility is due to the high reactivity of the generated cation radical, which rapidly undergoes subsequent chemical reactions.[2]

Dimerization and Electropolymerization

For this compound and its derivatives that are unsubstituted at the 3 and 6 positions of the carbazole ring, the formed cation radicals are unstable and quickly undergo dimerization.[2] This coupling reaction typically occurs between the 3-positions of two cation radicals. The resulting dimer is also electroactive and exhibits its own distinct redox behavior, typically showing two reversible oxidation waves at different potentials.[2] For instance, the dimer of this compound displays two reversible oxidation steps at E1/2 = +1.10 V and +1.29 V.[2]

Continuous potential cycling or holding the potential at a value sufficient to oxidize the monomer leads to electropolymerization, forming a poly(this compound) (P9PC) film on the electrode surface.[4][5] Quantum chemistry calculations suggest that this polymerization predominantly occurs through linkages at the C3 and C6 positions of the carbazole units.[4] The resulting polymer films are electroactive, demonstrate good thermal stability, and can exhibit electrical conductivity and blue-light fluorescence.[4]

Substituent Effects

The electrochemical properties of this compound are highly sensitive to the nature and position of substituents.

  • 3,6-Positions: Substituents at these positions on the carbazole ring have a significant impact on the oxidation potential and the stability of the cation radical.[2] For example, introducing alkyl groups at the 3,6-positions can render the oxidation process reversible by sterically hindering the dimerization reaction.[2]

  • N-Phenyl Group: Substituents at the para-position of the N-phenyl group have a relatively minor effect on the redox potential.[2] This is attributed to the nearly perpendicular orientation of the phenyl group relative to the carbazole plane, which minimizes electronic resonance.[2]

Quantitative Data Summary

The following table summarizes the key electrochemical data for this compound and some of its derivatives as reported in the literature.

CompoundOxidation Potential (V vs. SCE)ReversibilitySolvent / Supporting ElectrolyteNotesCitation
This compound Ep,a = +1.38 VIrreversibleCH3CN / 0.2 M TBAPUndergoes dimerization upon oxidation.[2]
This compound Onset = +0.9 V-BFEE + 2% H2SO4Lower oxidation potential in acidic media, leading to electropolymerization.[4]
This compound Onset = +1.1 V-CH3CN / 0.1 M Bu4NBF4-[4]
9-(4-Aminophenyl)carbazole Ep,a = +0.93 V, +1.31 VIrreversibleCH3CN / 0.2 M TBAPTwo irreversible oxidation waves are observed.[2]
3,6-Di-tert-butyl-9-phenylcarbazole E1/2 = +1.26 VReversibleCH3CN / 0.2 M TBAPTert-butyl groups at 3,6-positions prevent dimerization.[2]
Dimer of this compound E1/2 = +1.10 V, +1.29 VReversibleCH3CN / 0.2 M TBAPShows two distinct, reversible oxidation steps.[2]

TBAP: Tetra-n-butylammonium perchlorate; BFEE: Boron trifluoride diethyl etherate.

Experimental Protocols

The primary technique for investigating the is cyclic voltammetry (CV). A generalized protocol is provided below.

Cyclic Voltammetry (CV) Methodology

1. Materials and Apparatus:

  • Potentiostat: An instrument capable of controlling the potential of the working electrode versus the reference electrode and measuring the resulting current.

  • Electrochemical Cell: A three-electrode cell made of glass or Teflon.

  • Working Electrode (WE): Typically a glassy carbon, platinum, or gold disk electrode. The WE should be polished to a mirror finish with alumina slurry and sonicated before each experiment.

  • Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE), isolated from the bulk solution by a salt bridge if necessary.

  • Counter Electrode (CE): A platinum wire or gauze with a surface area larger than the WE.

  • Solvent: A high-purity, anhydrous solvent such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

  • Supporting Electrolyte: A non-reactive salt to ensure solution conductivity, typically 0.1 M tetra-n-butylammonium perchlorate (TBAP) or tetra-n-butylammonium hexafluorophosphate (TBAPF6).

  • Analyte: this compound or its derivative, typically at a concentration of 1-5 mM.

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution.

2. Procedure:

  • Prepare the analyte solution by dissolving the this compound derivative and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the polished WE, RE, and CE.

  • Transfer the solution to the cell and de-aerate by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Record a background CV scan of the solvent and supporting electrolyte solution to establish the potential window.

  • Set the CV parameters on the potentiostat software: initial potential, switching potentials (vertex potentials), and scan rate (e.g., 100 mV/s).

  • Initiate the potential sweep, typically starting from a potential where no reaction occurs and sweeping towards the oxidation potential.

  • Record the resulting cyclic voltammogram (a plot of current vs. potential).

  • Perform iR compensation to minimize the effect of solution resistance, if necessary.[3]

  • Analyze the voltammogram to determine peak potentials (Ep), half-wave potentials (E1/2), and peak currents (ip).

Visualizations

Electrochemical Reaction Pathways

G cluster_oxidation Step 1: Oxidation cluster_dimerization Step 2: Dimerization (for 3,6-unsubstituted) M This compound (M) M_plus Radical Cation (M•+) M->M_plus -e⁻ M_plus2 2 x Radical Cation (M•+) Dimer Dimer (M-M) M_plus2->Dimer Coupling at 3,3' positions

Caption: Oxidation of this compound to a radical cation, followed by dimerization.

Experimental Workflow for Cyclic Voltammetry

G prep 1. Prepare Solution (Analyte + Electrolyte + Solvent) polish 2. Polish Working Electrode prep->polish assemble 3. Assemble 3-Electrode Cell polish->assemble deoxygenate 4. De-aerate with N₂/Ar assemble->deoxygenate connect 5. Connect to Potentiostat deoxygenate->connect scan 6. Run CV Scan (Set Potential Window & Scan Rate) connect->scan analyze 7. Analyze Voltammogram (Determine Epa, E1/2, ip) scan->analyze

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Electropolymerization Mechanism

G M Monomer (M) M_plus Monomer Radical Cation (M•+) M->M_plus -e⁻ P_n1 Propagated Chain (Pₙ₊₁) M_plus->P_n1 + Pₙ P_n Polymer Chain (Pₙ) P_n_plus Oxidized Polymer Chain (Pₙ•+) P_n->P_n_plus -e⁻ P_n_plus->P_n1 + M

Caption: Proposed mechanism for the electropolymerization of this compound.

References

A Comprehensive Technical Guide to the Solubility of 9-Phenylcarbazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 9-Phenylcarbazole (PCz), a pivotal molecule in the advancement of organic electronics and pharmaceutical research. A thorough understanding of its solubility characteristics is essential for designing efficient synthesis, purification, and formulation processes. This document compiles quantitative solubility data, details experimental methodologies for its determination, and illustrates key concepts through logical diagrams.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental predictor of solubility. This compound, with its large, non-polar aromatic structure, is anticipated to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents. Factors such as temperature and the specific intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) play a crucial role in determining the extent of solubility.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in a range of common organic solvents at various temperatures, as determined by the isothermal saturation method.[1]

Table 1: Solubility of this compound in Alcohols and Alkanes [1]

Temperature (K)Methanol (10³x)Ethanol (10³x)n-Propanol (10³x)Isopropanol (10³x)n-Butanol (10³x)n-Hexane (10³x)Cyclohexane (10³x)
278.150.490.812.580.942.2112.31-
283.150.611.013.191.152.7214.8324.31
288.150.751.253.931.413.3417.8028.79
293.150.931.544.831.734.1021.3134.02
298.151.141.905.942.125.0325.4640.11
303.151.412.347.302.606.1730.3647.19
308.151.732.878.963.197.5736.1455.42
313.152.133.5311.003.919.2842.9664.98

Table 2: Solubility of this compound in Other Common Organic Solvents [1]

Temperature (K)Acetonitrile (10³x)1,4-Dioxane (10³x)Tetrahydrofuran (10³x)Dichloromethane (10³x)Trichloromethane (10³x)
278.154.28-110.12148.21-
283.155.10-128.53171.02-
288.156.08134.19150.01197.43260.15
293.157.24153.21174.43228.11294.33
298.158.63174.92202.41263.79333.19
303.1510.28200.01234.62305.31377.41
308.1512.25228.23271.81353.62427.78
313.1514.59260.11314.89-485.12

Note: The solubility of this compound in dichloromethane was measured up to 308.15 K due to its boiling point. The solubility in 1,4-dioxane and trichloromethane was measured from 288.15 K due to their melting points.[1]

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the isothermal saturation method , a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1]

Isothermal Saturation Method

Objective: To determine the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel.

  • Equilibration: The vessel is sealed and maintained at a constant temperature using a thermostatic bath. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The system is typically left for several hours to ensure saturation.

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter (typically 0.45 µm) to remove any undissolved microcrystals. This step is crucial to prevent overestimation of the solubility.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as HPLC. A calibration curve is used to correlate the analytical signal with the concentration.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration. The experiment is repeated at different temperatures to obtain a solubility curve.

Visualizations

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by a balance of several factors. The following diagram illustrates the key relationships influencing this equilibrium.

G Key Factors Influencing the Solubility of Organic Compounds Solubility Solubility Solute Solute Properties (this compound) Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity Polarity Solute->Polarity Size Molecular Size/Shape Solute->Size Interactions Intermolecular Forces (Solute-Solute) Solute->Interactions SolventPolarity Polarity Solvent->SolventPolarity SolventInteractions Intermolecular Forces (Solvent-Solvent) Solvent->SolventInteractions Temp Temperature System->Temp Pressure Pressure System->Pressure

Caption: Key factors influencing the solubility of organic compounds.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the isothermal saturation method for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start prep Add excess this compound to solvent in a jacketed vessel start->prep equil Stir at constant temperature to achieve equilibrium prep->equil settle Cease stirring and allow undissolved solid to settle equil->settle sample Withdraw supernatant sample settle->sample filter Filter sample to remove undissolved particles sample->filter analyze Analyze filtrate concentration (e.g., via HPLC) filter->analyze calculate Calculate mole fraction solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature of the system. It exhibits significantly higher solubility in chlorinated solvents like trichloromethane and dichloromethane, and in ethers like tetrahydrofuran and 1,4-dioxane, compared to alcohols and alkanes.[1] The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in optimizing processes involving this compound, from laboratory-scale synthesis to industrial applications in organic electronics and drug development.

References

Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 9-Phenylcarbazole (C₁₈H₁₃N), a key molecule in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms.

Chemical Shift (δ) ppm Multiplicity Assignment
Data not fully available in search results

A free account is required to view the full spectrum on SpectraBase.[1]

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal reference.[2]

Chemical Shift (δ) ppm Assignment
Specific peak assignments not available in search results

SpectraBase and ChemicalBook confirm the availability of ¹³C NMR data for this compound.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been studied using various techniques, including KBr wafer, ATR-Neat, and vapor phase methods.[4]

Frequency (cm⁻¹) Vibrational Mode Intensity
Specific peak data not fully available in search results

A study by Keshari et al. provides the IR spectrum of a derivative, 9-phenyl-9H-carbazole-3-carbaldehyde, which can offer insights into the core structure's vibrations.[5] Another study focused on computational and experimental infrared spectra of N-substituted carbazoles, including this compound.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound shows characteristic absorption peaks. In one study, absorption peaks were observed at 243 nm and 296 nm.[7] Another source indicates UV peaks at 248 nm and 301 nm for a related dimer.[8] The NIST WebBook also contains UV/Visible spectral data for this compound.[9][10]

λmax (nm) Solvent
243, 296CH₃CN[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. NMR Spectroscopy Protocol

This protocol is a general guideline for obtaining ¹H and ¹³C NMR spectra of organic compounds like this compound.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, and 20-100 mg for ¹³C NMR.[11][12]

    • Select an appropriate deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃), which is common for nonpolar organic molecules.[11][13]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] Gentle vortexing or sonication can aid dissolution.[11]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube. This is crucial as suspended particles can distort the magnetic field and broaden spectral lines.

    • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[11]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.[12][13]

    • Cap the NMR tube securely to prevent solvent evaporation.[11]

  • Data Acquisition :

    • Insert the prepared NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

    • Shim the magnetic field to maximize homogeneity and improve spectral resolution.[11]

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).[11]

    • Set the acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.[11]

2. IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for solid samples like this compound.[14]

  • Sample Preparation :

    • Dissolve a small amount (around 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[14]

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

    • Using a pipette, drop a small amount of the prepared solution onto the salt plate.[14]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14] If the resulting peaks are too intense, the film is too thick and should be remade with a more dilute solution.[14]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[14]

    • Acquire the background spectrum (of the clean, empty beam path).

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3. UV-Vis Spectroscopy Protocol

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of a compound in solution.

  • Sample Preparation :

    • Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).

    • From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0). If the sample is too concentrated, the detector may not receive enough light.[15]

    • Use a clean quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent being used for the measurement.[15]

    • Fill a reference cuvette with the pure solvent (the "blank").[16]

    • Fill a sample cuvette with the prepared dilute solution of this compound.

  • Data Acquisition :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[17]

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).[17]

    • Place the reference cuvette (blank) in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[16]

    • Replace the reference cuvette with the sample cuvette.

    • Run the scan to obtain the absorption spectrum of the sample. The software will plot absorbance as a function of wavelength.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic analysis for a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR (or as thin film) Filtration Filter if Necessary Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis NMR_Data NMR Spectrum: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Absorption Bands (Functional Groups) IR->IR_Data UV_Vis_Data UV-Vis Spectrum: Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Structure Structure Elucidation & Property Characterization NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-phenylcarbazole using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][2] this compound and its derivatives are important structural motifs in materials science, particularly for organic light-emitting diodes (OLEDs), and are also prevalent in pharmaceuticals and agrochemicals.[3]

Reaction Scheme and Catalytic Cycle

The Buchwald-Hartwig amination for the synthesis of this compound involves the coupling of 9H-carbazole with an aryl halide, typically bromobenzene or iodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction:

The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic pathway involving several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (L-Pd(Ar)(X)) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (Carbazole-NH) Pd(II)_Complex->Amine_Coordination Carbazole-NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Pd(II)-Amido Complex (L-Pd(Ar)(N-Carbazole)) Deprotonation->Amido_Complex Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product This compound Reductive_Elimination->Product Product Release

Buchwald-Hartwig Catalytic Cycle

Comparative Data of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Buchwald-Hartwig amination. Below is a summary of various reported conditions for the synthesis of this compound and related N-arylcarbazoles.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Aryl Halide
Pd₂(dba)₃Tri-tert-butylphosphineK₂CO₃XyleneReflux1897Bromobenzene
Pd(OAc)₂BINAPCs₂CO₃Toluene1108HighBromo-aromatic
[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene10024HighAryl bromide
Pd(OAc)₂XPhosCs₂CO₃Toluene1001691 (conversion)Substituted aryl bromide

Note: "High" yield indicates a qualitative description from the source where a specific quantitative value was not provided for the general reaction.

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis of this compound.[4]

Materials and Equipment:

  • Reactants: 9H-Carbazole, Bromobenzene

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri-tert-butylphosphine (1.0 M in toluene)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Xylene

  • Additive: 18-Crown-6

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Purification: Vacuum distillation apparatus, silica gel for chromatography (optional)

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Pd₂(dba)₃ and tri-tert-butylphosphine in xylene B Stir under N₂ for 20 min A->B C Add 9H-carbazole, bromobenzene, 18-Crown-6, and K₂CO₃ B->C D Heat to reflux under N₂ for 18 h C->D E Decant the xylene solution D->E F Evaporate the solvent E->F G Purify by vacuum distillation F->G H Obtain this compound G->H

Experimental Workflow for this compound Synthesis

Procedure:

  • Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol). Add 400 mL of dry xylene. Stir the mixture for 20 minutes at room temperature.

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.

  • Purification: Concentrate the decanted solution under reduced pressure to remove the xylene. Purify the resulting residue by vacuum distillation to obtain this compound as a white solid. A yield of approximately 22.3 g (97%) can be expected.[4]

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents such as xylene and toluene are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Potassium carbonate is a mild base; avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The provided protocol, utilizing a Pd₂(dba)₃/tri-tert-butylphosphine catalytic system, offers an excellent yield. Researchers can adapt the reaction conditions based on the comparative data to optimize the synthesis for their specific needs, taking into account factors such as substrate scope, cost, and scalability.

References

Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of carbazoles is a fundamental transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, organic electronics, and materials science. The Ullmann coupling reaction, a copper-catalyzed cross-coupling, remains a robust and widely employed method for forging this crucial C-N bond. This document provides detailed application notes, experimental protocols, and a summary of reaction parameters to facilitate the successful implementation of this reaction.

Application Notes

The Ullmann condensation, or Ullmann-type reaction, involves the copper-promoted coupling of an aryl halide with an amine, in this case, carbazole.[1] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C), polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper.[1] However, significant advancements have led to milder and more efficient protocols.

Modern Ullmann N-arylation of carbazole often utilizes a catalytic amount of a copper(I) salt, such as CuI or CuCl, in the presence of a ligand.[2][3] The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the reaction, often allowing for lower reaction temperatures and catalyst loadings.[4] Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N-heterocyclic carbenes (NHCs).[2][5][6]

The choice of base is also critical for the deprotonation of carbazole to form the nucleophilic carbazolide anion. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., t-BuOLi).[2][3][7] The reactivity of the aryl halide follows the general trend: I > Br > Cl.[1] While aryl iodides are the most reactive, recent developments have enabled the use of less expensive aryl bromides and even chlorides.[3][8]

Recent innovations in this field include the use of visible light-mediated Ullmann-type C-N coupling reactions, which can proceed under even milder conditions.[9][10] These methods often employ a photocatalyst in conjunction with a copper salt.[9] Additionally, "on water" protocols have been developed, offering a more environmentally friendly approach.[11][12]

Quantitative Data Summary

The following table summarizes various reported conditions for the Ullmann N-arylation of carbazole, providing a comparative overview of different catalytic systems and their efficiencies.

Aryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneCuI (5)1,10-phenanthroline (10)KOHDME/H₂O952090[2]
4-IodotolueneCuI (5)1,10-phenanthroline (10)KOHDME/H₂O952085[2]
4-IodoanisoleCuI (5)1,10-phenanthroline (10)KOHDME/H₂O952088[2]
1-Iodo-4-nitrobenzeneCuI (5)1,10-phenanthroline (10)KOHDME/H₂O952075[2]
2-BromopyridineCuCl (5)1-methyl-imidazole (10)t-BuOLiToluene1202495[3]
4-BromoanisoleCuI (10)Prolinamide (20)K₂CO₃Water100-92[12]
IodobenzeneCuI (5)N,N'-dimethylethylenediamine (10)K₃PO₄Dioxane1102495[7]
Aryl IodidesCuI (5)NoneNaOHEthylene Glycol1202485-95[13]

Experimental Protocols

Below is a general, representative protocol for the copper-catalyzed N-arylation of carbazole with an aryl iodide, adapted from the cited literature.[2][7] Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

Materials:

  • Carbazole

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (0.10 mmol, 10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110°C) and stir vigorously for the specified time (e.g., 24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-arylcarbazole.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagrams

Ullmann_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reactants: Carbazole, Aryl Halide, Cu(I) salt, Ligand, Base vessel Combine in Reaction Vessel reagents->vessel 1 inert Establish Inert Atmosphere vessel->inert 2 solvent Add Anhydrous Solvent inert->solvent 3 heat Heat and Stir solvent->heat 4 monitor Monitor Progress (TLC/GC-MS) heat->monitor 5 cool Cool to RT monitor->cool 6 quench Quench and Extract cool->quench 7 dry Dry and Concentrate quench->dry 8 purify Purify (Column Chromatography) dry->purify 9 product Pure N-Arylcarbazole purify->product 10 char Characterize (NMR, MS) product->char 11

Caption: Experimental workflow for the Ullmann N-arylation of carbazole.

Reaction_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions center Ullmann N-Arylation of Carbazole carbazole Carbazole (N-Nucleophile) carbazole->center aryl_halide Aryl Halide (Electrophile) aryl_halide->center copper Copper(I) Salt (e.g., CuI, CuCl) copper->center ligand Ligand (e.g., Diamine, Amino Acid) ligand->center base Base (e.g., K₂CO₃, Cs₂CO₃) base->center solvent Solvent (e.g., Dioxane, Toluene) solvent->center temperature Temperature temperature->center

Caption: Key components of the Ullmann N-arylation of carbazole.

References

Application Notes and Protocols for 9-Phenylcarbazole in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Phenylcarbazole (PCz) as a host material in Organic Light-Emitting Diodes (OLEDs). This document includes detailed experimental protocols for the synthesis and purification of PCz, fabrication of OLED devices, and a summary of its performance characteristics.

Introduction to this compound as an OLED Host Material

This compound (PCz) is a carbazole derivative widely utilized in the field of organic electronics, particularly as a host material in phosphorescent and fluorescent OLEDs. Its popularity stems from a combination of desirable properties including a high triplet energy, good thermal stability, and excellent hole-transporting capabilities. The rigid and bulky structure of PCz helps to prevent intermolecular interactions, such as π-π stacking, which can lead to quenching of emissive states. These characteristics make it an effective host for a variety of guest emitter molecules, enabling efficient energy transfer and leading to high-performance OLED devices.

Physicochemical Properties and Performance Data

The performance of OLEDs is intrinsically linked to the properties of the materials used. This compound possesses key attributes that make it a favorable host material.

Photophysical and Electronic Properties of this compound

A summary of the key photophysical and electronic properties of this compound is presented in the table below. These values are critical for designing efficient OLED device architectures.

PropertyValueReference
Chemical Formula C₁₈H₁₃N-
Molecular Weight 243.31 g/mol -
Highest Occupied Molecular Orbital (HOMO) ~ -5.5 to -5.8 eV[1]
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.1 to -2.4 eV[1]
Triplet Energy (T₁) ~ 2.9 to 3.0 eV[2]
UV-Vis Absorption (in solution) ~ 293, 325, 338 nm[3]
Photoluminescence (PL) Emission (in solution) ~ 350, 365 nm[3]
Performance of OLEDs Utilizing this compound Derivatives as Host Materials

The following table summarizes the performance of green phosphorescent OLEDs (PhOLEDs) that utilize derivatives of this compound as the host material. While these are not purely this compound, they provide a strong indication of the performance that can be expected from this class of materials. The device architecture plays a crucial role in the final performance metrics.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Device Architecture Reference
m-CF-PhCzIr(ppy)₂(acac)20.374.6-ITO/HATCN/TAPC/Host:Emitter/TPBi/LiF/Al[4][5]
PhCNCzm-MeCzPh/B3PyMPM (co-host)Ir(ppy)₂(acac)31.5--ITO/HATCN/TAPC/Host:Emitter/B3PyMPM/LiF/Al[6]
BCzPh-basedIr(ppy)₃>23.9--Not Specified[7]
Imidazolyl-phenylcarbazole basedIr(ppy)₃22.277.093.1Not Specified[8]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and utilization of this compound in the fabrication of OLEDs.

Synthesis of this compound via Ullmann Condensation

This protocol describes a common method for synthesizing this compound.[9][10][11][12][13]

Materials:

  • Carbazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbazole (1 equivalent), iodobenzene (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene and a small amount of anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Wash the Celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified as described in the following section.

Purification of this compound

High purity of the host material is critical for achieving high-performance and long-lasting OLEDs. A two-step purification process involving recrystallization followed by sublimation is recommended.[14][15][16][17]

3.2.1. Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or a mixture of toluene and hexane).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which should induce the crystallization of the purified this compound.

  • Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

3.2.2. Sublimation

  • Place the recrystallized this compound in a sublimation apparatus.

  • Heat the apparatus under high vacuum (typically < 10⁻⁵ Torr).

  • The this compound will sublime and deposit as pure crystals on a cold finger or the cooler parts of the apparatus.

  • Collect the purified crystals in an inert atmosphere (e.g., a glovebox) to prevent contamination.

Fabrication of a Phosphorescent OLED using this compound as a Host

This protocol outlines the fabrication of a typical multi-layer PhOLED using thermal evaporation in a high-vacuum chamber.[18][19]

Device Structure: ITO / HTL / PCz:Emitter / EBL / ETL / EIL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • This compound (PCz) as the host

  • Phosphorescent emitter (e.g., Ir(ppy)₃ for green emission)

  • Electron-Blocking Layer (EBL) material (e.g., TCTA)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of TAPC as the HTL at a rate of ~1-2 Å/s.

    • Co-evaporate this compound (host) and the phosphorescent emitter (guest) to form the emissive layer (EML). A typical thickness is 30 nm with a doping concentration of 6-10% for the emitter. The deposition rates should be carefully controlled to achieve the desired doping ratio. For example, a rate of 1.8 Å/s for PCz and 0.2 Å/s for the emitter.

    • Deposit a 10 nm thick layer of TCTA as the EBL at a rate of ~1 Å/s.

    • Deposit a 30 nm thick layer of TPBi as the ETL at a rate of ~1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL at a rate of ~0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of ~5-10 Å/s.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass coverslip.

Diagrams

Experimental Workflow for OLED Fabrication

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_final Final Steps sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl HTL Deposition (e.g., TAPC) uv_ozone->htl eml EML Co-evaporation (PCz + Emitter) htl->eml ebl EBL Deposition (e.g., TCTA) eml->ebl etl ETL Deposition (e.g., TPBi) ebl->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation cathode->encap testing Device Characterization encap->testing G cluster_levels Energy Levels (eV) cluster_process Charge Carrier Processes Anode Anode (ITO) ~ -4.7 eV HTL HTL (TAPC) HOMO: -5.5 LUMO: -2.0 Anode->HTL Hole Injection EML_Host Host (PCz) HOMO: -5.6 LUMO: -2.2 HTL->EML_Host Hole Transport EML_Guest Guest (Ir(ppy)3) HOMO: -5.4 LUMO: -3.0 EML_Host->EML_Guest Energy Transfer ETL ETL (TPBi) HOMO: -6.2 LUMO: -2.7 ETL->EML_Host Electron Transport Cathode Cathode (LiF/Al) ~ -2.9 eV Cathode->ETL Electron Injection Hole Injection Hole Injection Hole Transport Hole Transport Electron Injection Electron Injection Electron Transport Electron Transport Recombination & Emission Recombination & Emission G cluster_host Host (this compound) cluster_guest Guest (Phosphorescent Emitter) S1_H Singlet Exciton (S1) T1_H Triplet Exciton (T1) S1_H->T1_H ISC S1_G Singlet Exciton (S1) S1_H->S1_G Förster Transfer (FRET) T1_G Triplet Exciton (T1) T1_H->T1_G Dexter Transfer (DET) S1_G->T1_G ISC Light Phosphorescence T1_G->Light Recombination Electron-Hole Recombination Recombination->S1_H 25% Recombination->T1_H 75% ISC_H Intersystem Crossing (ISC)

References

The Pivotal Role of 9-Phenylcarbazole Derivatives in Advancing Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The quest for stable and efficient blue phosphorescent organic light-emitting diodes (PhOLEDs) remains a critical challenge in the advancement of display and lighting technologies. Among the various classes of host materials developed, 9-phenylcarbazole derivatives have emerged as a highly promising scaffold due to their inherent high triplet energy, excellent thermal and morphological stability, and tunable charge-transport properties. These characteristics are essential for facilitating efficient energy transfer to blue phosphorescent emitters and preventing back-energy transfer, thereby maximizing device efficiency and longevity. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the fabrication of high-performance blue PhOLEDs.

Molecular Design and Synthesis Strategies

The versatility of the this compound core allows for extensive molecular engineering to fine-tune the optoelectronic properties. Common strategies involve the introduction of various functional groups at different positions of the carbazole or phenyl rings to modulate the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and triplet energy levels, as well as to enhance charge carrier mobility.

A prevalent synthetic route for this compound derivatives is the Ullmann coupling reaction. This involves the reaction of a carbazole derivative with an aryl halide in the presence of a copper catalyst. Another common method is the nucleophilic substitution of cyanuric chloride, which allows for the attachment of multiple carbazole moieties.

Quantitative Performance Data

The performance of blue PhOLEDs employing this compound-based hosts is significantly influenced by the specific molecular structure of the host, the choice of the phosphorescent dopant, and the overall device architecture. The following tables summarize key performance metrics from various studies, providing a comparative overview of different material systems.

Host Material DerivativeDopantMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)CIE (x, y)Reference
B15FIrpic31.8--Low-[1]
D18FIrpic27.057.548.9--[1]
C23FCNIrpic24.3----[1]
PhCNCzm-MeCzPh/B3PyMPM (co-host)Ir(ppy)2(acac)31.5---(0.316, 0.641)[2]
H2FIrpic10.323.924.9~3.0-[3][4]
pBCb2CzFIrpic23.038.334.64.3 (at 1000 cd/m²)-[5]
pBCb2CzFCNIrpic16.2----[5]
Cz⁹SBNon-doped4.724.03--Blue[6]
BCzB-PPINon-doped4.43---(0.159, 0.080)[7][8]
TDBA-CzDopant in mCP6.457.25-6.82(0.167, 0.086)[9]

Note: "-" indicates data not available in the cited sources. FIrpic is a common blue phosphorescent emitter.

Experimental Protocols

A. General Synthesis Protocol for this compound Derivatives (via Ullmann Coupling)

This protocol provides a general procedure for the synthesis of this compound derivatives. Reagents and conditions should be optimized for specific target molecules.

Materials:

  • Carbazole derivative

  • Aryl halide (e.g., iodobenzene or bromobenzene derivative)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add the carbazole derivative, aryl halide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or xylene via syringe.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with dichloromethane or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure this compound derivative.

B. Fabrication Protocol for Blue Phosphorescent OLEDs

This protocol outlines the fabrication of a typical multi-layer PhOLED using thermal evaporation.

Materials:

  • Pre-cleaned indium tin oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TPC or NPB

    • Emissive Layer (EML): this compound derivative (host) and a blue phosphorescent dopant (e.g., FIrpic)

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., TPBi or B3PyMPM

    • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned ITO substrates into the thermal evaporation chamber.

  • Deposit the organic layers sequentially onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor. A typical device structure is:

    • HIL: HAT-CN (e.g., 10 nm)

    • HTL: TPC (e.g., 40 nm)[3][4]

    • EML: this compound host doped with the blue phosphorescent emitter (e.g., 20 nm, with a doping concentration of 10-20 wt%)[3][4]

    • ETL: TPBi (e.g., 40 nm)

  • Cathode Deposition: Deposit the EIL (LiF, e.g., 1 nm) followed by the metal cathode (Al, e.g., 100 nm) without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a glove box filled with an inert atmosphere to prevent degradation from moisture and oxygen.

C. Device Characterization Protocol

Procedure:

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra using a spectroradiometer (e.g., Konica Minolta CS-2000). The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter unit (e.g., Keithley 2400) and a calibrated photodiode.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and driving voltage.

    • External Quantum Efficiency (EQE, %): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (Carbazole derivative, Aryl halide) reaction Ullmann Coupling Reaction (CuI, Ligand, Base, Solvent) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification product This compound Derivative purification->product G cluster_fabrication OLED Fabrication Workflow ITO ITO Substrate Cleaning (Solvents, UV-Ozone) HIL Hole Injection Layer Deposition (e.g., HAT-CN) ITO->HIL HTL Hole Transport Layer Deposition (e.g., TPC) HIL->HTL EML Emissive Layer Deposition (Host + Dopant) HTL->EML ETL Electron Transport Layer Deposition (e.g., TPBi) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation G cluster_pathway Energy Transfer Pathway in PhOLED Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection Cathode Cathode (Al) ETL ETL Cathode->ETL Electron Injection HTL HTL HIL->HTL Hole Transport EML_Host EML (Host Singlet) HTL->EML_Host Hole Injection EML_Host_T EML (Host Triplet) EML_Host->EML_Host_T ISC EML_Dopant_T EML (Dopant Triplet) EML_Host_T->EML_Dopant_T Energy Transfer EML_Dopant EML (Dopant Singlet) EML_Dopant_T->EML_Dopant Phosphorescence (Blue Light) ETL->EML_Host Electron Transport

References

Application Notes and Protocols for Solution-Processed 9-Phenylcarbazole Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality 9-Phenylcarbazole (9-PCz) thin films using various solution-processing techniques. This compound is a versatile organic semiconductor widely utilized as a hole-transporting material in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic field-effect transistors. The protocols outlined below cover spin coating, blade coating, and inkjet printing, offering a range of options for film fabrication from lab-scale to larger-area applications.

Precursor Solution Preparation

A well-prepared precursor solution is critical for achieving uniform and high-performance thin films. The following protocol describes the preparation of a this compound solution, which can be adapted for different concentrations and solvents depending on the desired film thickness and deposition technique.

Materials:

  • This compound (9-PCz) powder

  • Chlorobenzene (or other suitable organic solvents like toluene, xylene, or THF)

  • Anhydrous solvent

  • Magnetic stirrer and stir bar

  • Vial or flask

  • Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material)

Protocol:

  • Ensure all glassware is thoroughly cleaned and dried to prevent contamination.

  • Weigh the desired amount of 9-PCz powder and transfer it to a clean vial.

  • Add the appropriate volume of the chosen solvent to the vial to achieve the target concentration (e.g., 10-50 mg/mL).

  • Place a magnetic stir bar in the vial and seal it.

  • Stir the solution on a magnetic stirrer at room temperature or with gentle heating (e.g., 40-60 °C) until the 9-PCz is completely dissolved. This may take several hours.

  • After complete dissolution, allow the solution to cool to room temperature.

  • Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

Substrate Preparation

Proper substrate cleaning is essential for good film adhesion and uniformity. The following is a standard cleaning procedure for indium tin oxide (ITO) coated glass substrates, which are commonly used in optoelectronic devices.

Materials:

  • ITO-coated glass substrates

  • Detergent solution (e.g., Alconox)

  • Deionized (DI) water

  • Acetone

  • Isopropanol (IPA)

  • Ultrasonic bath

  • Nitrogen or clean air gun

  • UV-Ozone cleaner or plasma cleaner (optional but recommended)

Protocol:

  • Place the ITO substrates in a substrate holder.

  • Sequentially sonicate the substrates in detergent solution, DI water, acetone, and isopropanol for 15 minutes each.

  • After the final sonication in IPA, rinse the substrates thoroughly with DI water.

  • Dry the substrates using a nitrogen or clean air gun.

  • For optimal cleaning and to increase the surface energy, treat the substrates with UV-Ozone for 15 minutes or with an oxygen plasma for 5 minutes immediately before film deposition.

Solution-Processing Techniques

Spin Coating

Spin coating is a widely used technique for fabricating uniform thin films on flat substrates. The film thickness is primarily controlled by the solution concentration and the spin speed.

Protocol:

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Turn on the vacuum to secure the substrate.

  • Dispense a small amount of the filtered 9-PCz solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 inch substrate).

  • Start the spin coater. A two-step process is often used:

    • Step 1 (Spreading): Spin at a low speed (e.g., 500-1000 rpm) for a few seconds (e.g., 5-10 s) to allow the solution to spread across the substrate.

    • Step 2 (Thinning): Ramp up to a higher speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 s) to achieve the desired film thickness.

  • After the spinning process is complete, carefully remove the substrate from the chuck.

  • Transfer the coated substrate to a hotplate for post-deposition annealing.

Experimental Workflow for Spin Coating

sub Substrate Cleaning disp Dispense Solution sub->disp sol Solution Preparation sol->disp spin Spin Coating (Spreading & Thinning) disp->spin anneal Annealing spin->anneal char Film Characterization anneal->char

Spin Coating Workflow
Blade Coating

Blade coating is a scalable deposition technique suitable for producing large-area thin films. The film thickness is influenced by the coating speed, the gap height of the blade, and the solution viscosity.

Protocol:

  • Secure the cleaned substrate on a flat, heated vacuum chuck.

  • Set the desired substrate temperature (e.g., 40-80 °C).

  • Position the blade coater at the starting edge of the substrate with a defined gap (e.g., 100-300 µm).

  • Dispense a line of the filtered 9-PCz solution in front of the blade.

  • Initiate the coating process by moving the blade across the substrate at a constant speed (e.g., 10-100 mm/s).

  • The wet film is formed behind the moving blade.

  • The film is dried on the heated substrate. Further annealing may be performed on a separate hotplate.

Experimental Workflow for Blade Coating

sub Substrate Cleaning & Heating disp Dispense Solution sub->disp sol Solution Preparation sol->disp coat Blade Coating disp->coat dry Drying coat->dry anneal Annealing dry->anneal char Film Characterization anneal->char ink Ink Formulation (Viscosity, Surface Tension) quality Printed Film Quality (Uniformity, Thickness, Roughness) ink->quality params Printing Parameters (Drop Spacing, Substrate Temp.) params->quality

Application Notes and Protocols for Cyclic Voltammetry Analysis of 9-Phenylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenylcarbazole is a key structural motif in many organic electronic materials and pharmaceutical compounds. Understanding its electrochemical properties is crucial for the development of novel applications. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species. This document provides a detailed protocol for the cyclic voltammetry analysis of this compound, including experimental setup, data interpretation, and a summary of key electrochemical parameters.

Electrochemical Behavior of this compound

The electrochemical oxidation of this compound is a prominent feature in its cyclic voltammogram. The process typically involves the removal of an electron from the nitrogen atom of the carbazole ring, forming a cation radical. The stability and subsequent reactions of this cation radical are influenced by the solvent, supporting electrolyte, and the presence of substituents on the carbazole or phenyl rings.

For unsubstituted this compound, the initial oxidation is often irreversible due to the dimerization of the resulting cation radicals, particularly at the 3 and 6 positions of the carbazole ring.[1] This dimerization process can lead to the formation of electroactive polymer films on the electrode surface.[2] The oxidation potential of 9-phenylcarbazoles is sensitive to substituents at the 3,6-positions but is relatively less sensitive to those at the para position of the 9-phenyl group.[1]

Quantitative Data Summary

The following table summarizes the key electrochemical parameters for this compound and some of its derivatives, as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

CompoundOxidation Potential (Epa vs. Ag/AgCl)Solvent/ElectrolyteKey ObservationsReference
This compound+1.38 VCH3CN / 0.2 M TBAPIrreversible peak, dimerization occurs.[1][1]
This compoundOnset at +0.9 V vs. SCEBFEE + 2% H2SO4Lower oxidation potential in this medium, leads to polymerization.[2][2]
9-(4-Aminophenyl)carbazole+0.93 V and +1.31 VNot SpecifiedTwo irreversible oxidation waves.[1][1]
3,6-Dibromo-9-phenylcarbazole+1.49 V (E1/2)Not SpecifiedReversible redox wave.[1][1]

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE). Direct comparison requires conversion.

Experimental Protocol

This protocol outlines the steps for performing a cyclic voltammetry experiment on this compound.

Materials and Reagents
  • Analyte: this compound (C18H13N)

  • Solvent: Acetonitrile (CH3CN), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetraethylammonium chloride (TEACl)

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in a suitable filling solution

  • Electrochemical Cell: A standard three-electrode glass cell

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

  • Inert Gas: High-purity nitrogen or argon

Solution Preparation
  • Electrolyte Solution (e.g., 0.1 M TBAP in Acetonitrile):

    • Accurately weigh the required amount of TBAP.

    • Dissolve the TBAP in the desired volume of acetonitrile in a volumetric flask.

    • Ensure the electrolyte is fully dissolved. This solution will serve as the blank and the solvent for the analyte.

  • Analyte Solution (e.g., 1 mM this compound):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a known volume of the prepared electrolyte solution to achieve the desired concentration.

Electrochemical Cell Setup
  • Electrode Polishing:

    • Polish the working electrode (GCE or Pt) with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Repeat the polishing step with 0.05 µm alumina slurry.

    • Rinse again with deionized water and acetonitrile, then sonicate in acetonitrile for 1-2 minutes to remove any adhered alumina particles.

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly:

    • Place a known volume of the analyte solution into the electrochemical cell.

    • Insert the polished working electrode, the platinum wire counter electrode, and the Ag/AgCl reference electrode into the cell. Ensure the tips of the electrodes are submerged in the solution and the reference electrode tip is close to the working electrode.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

Cyclic Voltammetry Measurement
  • Instrument Setup:

    • Connect the electrodes to the potentiostat.

    • Set the initial potential, switching potential, and final potential. For this compound, a typical scan might start at 0 V, scan to a positive potential (e.g., +1.8 V) where oxidation occurs, and then reverse the scan back to the initial potential.

    • Set the scan rate. A typical starting scan rate is 100 mV/s. It is advisable to perform scans at various rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox process.

  • Data Acquisition:

    • First, record a cyclic voltammogram of the blank electrolyte solution to identify any background peaks.

    • Then, run the cyclic voltammetry scan on the analyte solution.

    • Record and save the resulting voltammogram (current vs. potential plot).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_solution Solution Preparation (Analyte + Electrolyte) assemble_cell Electrochemical Cell Assembly prep_solution->assemble_cell polish_electrode Working Electrode Polishing polish_electrode->assemble_cell deoxygenate Deoxygenation (N2/Ar Purge) assemble_cell->deoxygenate run_blank Run Blank CV (Electrolyte Only) deoxygenate->run_blank run_sample Run Sample CV run_blank->run_sample analyze_data Data Analysis (Peak Potentials, Currents) run_sample->analyze_data interpret Interpretation (Reversibility, Mechanism) analyze_data->interpret

Caption: Workflow for cyclic voltammetry analysis of this compound.

Data Analysis and Interpretation

The resulting cyclic voltammogram will show the current response as a function of the applied potential. Key features to analyze include:

  • Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs.

  • Cathodic Peak Potential (Epc): The potential at which the reduction peak occurs (if the process is reversible).

  • Peak Currents (Ipa and Ipc): The magnitude of the current at the peak potentials.

For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature, and the ratio of the peak currents (Ipa/Ipc) should be close to 1. For irreversible processes, such as the oxidation of this compound where dimerization occurs, a corresponding reduction peak on the reverse scan may be absent or significantly diminished. The appearance of new redox couples upon repeated cycling can indicate the formation of electroactive species, such as polymers, on the electrode surface.

References

Application of 9-Phenylcarbazole in Thermally Activated Delayed Fluorescence (TADF)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. The 9-Phenylcarbazole moiety is a versatile and widely employed building block in the design of TADF materials, serving as both an excellent electron-donating unit in TADF emitters and a robust host material in the emissive layer of OLEDs. Its rigid structure, high thermal stability, and favorable electronic properties make it a key component in achieving high-performance TADF-OLEDs.

These application notes provide a comprehensive overview of the role of this compound in TADF, including its application in emitter and host materials, detailed experimental protocols for the synthesis of a representative TADF emitter and the fabrication of a solution-processed OLED, and a summary of the performance of various this compound-based TADF materials.

This compound in TADF Emitters

The design of efficient TADF emitters typically involves the combination of an electron-donating (D) and an electron-accepting (A) moiety, with a significant spatial separation to ensure a small singlet-triplet energy splitting (ΔEST). The this compound unit is frequently utilized as the donor component due to its strong electron-donating nature and steric bulk, which helps to induce a twisted conformation with the acceptor unit, thereby minimizing the exchange energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A notable example is the green TADF emitter 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-PhCz) , where the this compound donor is coupled with a thioxanthone-based acceptor. This combination results in a small ΔEST, leading to efficient reverse intersystem crossing (RISC) and high photoluminescence quantum yields (PLQY).

This compound in Host Materials

In TADF-OLEDs, the emitter is typically dispersed in a host material to prevent aggregation-caused quenching and to facilitate charge transport. This compound derivatives have been successfully developed as host materials for TADF emitters. These host materials exhibit high triplet energies, good thermal stability, and balanced charge-transporting properties, which are crucial for efficient device performance.

For instance, 4,4'-di(3-phenylcarbazol-9-yl)benzophenone (BPBCzO) is a solution-processable bipolar host material that has demonstrated excellent performance in green TADF-OLEDs using the well-known emitter 4CzIPN. The high triplet energy of BPBCzO ensures efficient energy transfer to the green TADF emitter.[1]

Data Presentation

The following tables summarize the photophysical properties and device performance of representative this compound-based TADF emitters and host materials.

Table 1: Photophysical Properties of this compound-Based TADF Materials

CompoundRoleλPL (nm)PLQY (%)ΔEST (eV)Reference
TXO-PhCz Emitter525 (in film)85.30.07[2]
BPBCzO Host438 (in film)--[1]
CzPy2TCz Host--2.95[3]
CzPy3TCz Host--2.98[3]

Table 2: Device Performance of OLEDs Utilizing this compound-Based Materials

Emitter/Host CombinationMax. EQE (%)Max. CE (cd/A)Max. PE (lm/W)Reference
TXO-PhCz (Emitter)21.5--[2]
4CzIPN in BPBCzO (Host)23.270.755.6[1]
Green Emitter in CzPy2TCz (Host)23.8180.2-[3]
Green Emitter in CzPy3TCz (Host)20.2770.1-[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based TADF Emitter (TXO-PhCz)

This protocol describes a general synthetic route for 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-PhCz), a representative green TADF emitter.

Materials:

  • 3-Bromo-9-phenyl-9H-carbazole

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-9-one 10,10-dioxide

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • K2CO3 (Potassium carbonate)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL two-neck round-bottom flask, add 3-bromo-9-phenyl-9H-carbazole (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-9-one 10,10-dioxide (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask. Prepare a 2 M aqueous solution of K2CO3 and add it to the reaction mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 30 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO4 and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure TXO-PhCz product.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Solution-Processed TADF-OLED

This protocol provides a step-by-step guide for the fabrication of a multi-layered OLED using a this compound-based TADF emitter via solution processing.[4]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., BPBCzO)

  • TADF emitter (e.g., 4CzIPN or a synthesized this compound emitter)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF or Liq)

  • Aluminum (Al) for the cathode

  • Chlorobenzene or other suitable organic solvents

  • Deionized water, acetone, isopropanol

  • Nitrogen or argon gas for glovebox and drying

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator (<10-6 Torr)

  • UV-ozone cleaner or plasma cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating them sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 15-20 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the TADF emitter in a suitable solvent like chlorobenzene. The doping concentration of the emitter is typically between 5-20 wt%.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds.

    • Anneal the substrates at 80-100 °C for 20-30 minutes inside the glovebox to remove the solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit the ETL material (e.g., 30-40 nm of TPBi) at a rate of 1-2 Å/s.

    • Deposit the EIL material (e.g., 1 nm of LiF or Liq) at a rate of 0.1-0.2 Å/s.

    • Deposit the aluminum cathode (e.g., 100 nm) at a rate of 2-5 Å/s.

  • Encapsulation:

    • Transfer the completed devices back into the glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLEDs using appropriate measurement systems.

Mandatory Visualizations

TADF_Mechanism cluster_exciton Exciton Generation (in OLED) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Delayed Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC) 25% Singlets 25% Singlets 75% Triplets 75% Triplets

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Experimental_Workflow cluster_substrate Substrate Preparation cluster_solution Solution Processing (in Glovebox) cluster_vacuum Vacuum Deposition cluster_final Final Steps A ITO Substrate Cleaning (Sonication) B UV-Ozone/Plasma Treatment A->B C Spin-coat PEDOT:PSS (HIL) B->C D Anneal HIL C->D E Spin-coat Host:Emitter (EML) D->E F Anneal EML E->F G Deposit ETL F->G H Deposit EIL G->H I Deposit Cathode (Al) H->I J Encapsulation I->J K Device Characterization J->K

Caption: A workflow diagram for the fabrication of a solution-processed TADF-OLED.

Logical_Relationship cluster_roles Roles in TADF Materials cluster_properties Key Properties cluster_outcome Desired Outcomes A This compound Moiety B Electron Donor in Emitter A->B C Component of Host Material A->C F Good Thermal Stability A->F G Steric Hindrance A->G D Strong Electron-Donating Nature B->D E High Triplet Energy C->E H Small ΔE_ST in Emitter D->H I Efficient Energy Transfer from Host to Emitter E->I J High Device Efficiency & Stability F->J G->H H->J I->J

Caption: Logical relationships of this compound's properties and its roles in high-performance TADF-OLEDs.

References

Application Note and Protocol for the Purification of Synthesized 9-Phenylcarbazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthesized 9-Phenylcarbazole using column chromatography. This method is crucial for obtaining high-purity this compound, a versatile building block in the synthesis of advanced materials and pharmaceutical intermediates.[1]

Introduction

This compound is a key organic compound utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as an intermediate in various organic reactions.[1][2] Its synthesis, often achieved through methods like Ullmann-type coupling or palladium-catalyzed cross-coupling reactions between carbazole and a phenyl halide, typically yields a crude product containing unreacted starting materials and byproducts.[1] Column chromatography is a widely employed and effective technique for the removal of these impurities, yielding this compound with high purity, often exceeding 98%.[1][3] This protocol outlines the necessary steps, materials, and parameters for successful purification.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[4] For the purification of this compound, a silica gel stationary phase is commonly used.[3][5] Since this compound is a relatively non-polar compound, a non-polar mobile phase (eluent) will carry it through the column. More polar impurities will have a stronger affinity for the polar silica gel and will thus move through the column more slowly, allowing for effective separation.[4][5]

Experimental Protocol

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials and Equipment:

  • Crude synthesized this compound

  • Silica gel (for flash chromatography, 230-400 mesh)[6]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column (appropriate size for the amount of crude product)[6]

  • Separatory funnel or dropping funnel (for solvent addition)

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Cotton or glass wool[6]

  • Sand (optional)

Procedure:

  • Preparation of the Mobile Phase (Eluent):

    • Prepare a solvent system of hexane and ethyl acetate. A common starting point is a 95:5 (v/v) mixture of hexane to ethyl acetate.[7] The optimal ratio should be determined by preliminary TLC analysis.

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or the eluent.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing the chosen eluent system.

    • Visualize the separated spots under a UV lamp.

    • The desired this compound should have an Rf value of approximately 0.3-0.4 for optimal separation.[4] Adjust the eluent polarity (by changing the hexane/ethyl acetate ratio) to achieve this Rf value. A higher concentration of ethyl acetate will increase the polarity and the Rf value.

  • Packing the Chromatography Column:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6] A small layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the mobile phase.[8]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[6]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[5]

  • Loading the Sample:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[9]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a non-polar solvent.[6] Carefully apply the solution to the top of the silica bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the sample layer.

    • Begin eluting the column by opening the stopcock. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.[8]

    • Collect the eluate in a series of labeled fractions.[5]

    • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and compare with the crude mixture and a pure standard if available.

  • Isolation of Pure this compound:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white to off-white crystalline powder.[1]

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, GC-MS). The melting point of pure this compound is 95-97 °C.

Data Presentation

ParameterValue/RangeReference/Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[6]
Mobile Phase Hexane:Ethyl AcetateCommon eluent system for non-polar compounds.[3][10]
Eluent Ratio (v/v) 95:5 to 80:20Adjust based on TLC analysis.
Target Rf Value ~0.3-0.4Provides good separation.[4]
Sample Loading Dry loading recommendedMinimizes band broadening.[9]
Expected Purity >98%Dependent on careful execution of the protocol.[1]
Melting Point 95-97 °CLiterature value for pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation prep_eluent Prepare Mobile Phase (Hexane:Ethyl Acetate) prep_tlc Perform TLC Analysis (Optimize Eluent) prep_eluent->prep_tlc prep_column Pack Chromatography Column (Silica Gel Slurry) prep_tlc->prep_column load_sample Load Crude Sample (Dry Loading Preferred) prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

logical_relationship cluster_compound Compound Properties cluster_chromatography Chromatography System cluster_outcome Separation Outcome compound This compound (Relatively Non-Polar) stationary Stationary Phase (Silica Gel - Polar) compound->stationary Adsorption mobile Mobile Phase (Hexane/EtOAc - Non-Polar) compound->mobile Solubility impurities Impurities (More Polar) impurities->stationary Stronger Adsorption stationary->mobile Interaction elution_order Elution Order mobile->elution_order Drives product_first This compound Elutes First elution_order->product_first impurities_last Impurities Elute Later elution_order->impurities_last

Caption: Factors influencing chromatographic separation.

References

Application Notes and Protocols for Measuring the Photoluminescence Quantum Yield of 9-Phenylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] For 9-Phenylcarbazole derivatives, which are widely investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices, an accurate determination of the quantum yield is essential for evaluating their performance and understanding their structure-property relationships.[3][4]

This document provides a detailed protocol for measuring the photoluminescence quantum yield of this compound derivatives using the relative method. This method is widely adopted due to its straightforwardness and accessibility, as it does not require the specialized integrating sphere needed for absolute quantum yield measurements.[5][6] The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2]

Principle of the Relative Quantum Yield Measurement

The relative method for determining the fluorescence quantum yield relies on the comparison of the integrated fluorescence intensity of an unknown sample to that of a standard sample with a known quantum yield value (ΦF(std)).[7] When the standard and the unknown samples are measured under identical experimental conditions, their quantum yields can be related through the following equation:

ΦF(x) = ΦF(std) * (Gradx / Gradstd) * (ηx2 / ηstd2)[7][8]

Where:

  • ΦF(x) is the fluorescence quantum yield of the unknown sample.

  • ΦF(std) is the fluorescence quantum yield of the standard.

  • Gradx and Gradstd are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[7]

  • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.[7][8]

To minimize errors, particularly the inner filter effect, it is crucial to work with dilute solutions, typically with absorbance values below 0.1 at the excitation wavelength.[7][9]

Experimental Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Select Appropriate Standard and Solvent B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions (Absorbance < 0.1) B->C D Measure Absorbance Spectra (UV-Vis) of all dilutions C->D E Measure Fluorescence Spectra of all dilutions D->E Same excitation wavelength F Integrate Area of Fluorescence Spectra G Plot Integrated Fluorescence Intensity vs. Absorbance F->G H Calculate Slopes (Gradients) for Sample and Standard G->H I Calculate Quantum Yield using the comparative formula H->I G cluster_inputs Experimental Inputs cluster_calc Calculation Grad_x Gradient (Sample) Ratio_Grad Gradient Ratio (Grad_x / Grad_std) Grad_x->Ratio_Grad Grad_std Gradient (Standard) Grad_std->Ratio_Grad Phi_std Known Quantum Yield (Standard) Final_Calc Final Quantum Yield (Φ_F(x)) Phi_std->Final_Calc Eta_x Refractive Index (Sample Solvent) Ratio_Eta Refractive Index Ratio (η_x² / η_std²) Eta_x->Ratio_Eta Eta_std Refractive Index (Standard Solvent) Eta_std->Ratio_Eta Ratio_Grad->Final_Calc Ratio_Eta->Final_Calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Phenylcarbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 9-Phenylcarbazole synthesis. The information is tailored for professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to address common challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve carbon-nitrogen (C-N) bond formation through cross-coupling reactions. The three primary routes are the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling, which is a variation of the Suzuki coupling for C-N bond formation.[1]

Q2: Which synthetic method generally provides the highest yield for this compound?

A2: Both the Ullmann condensation and Buchwald-Hartwig amination can achieve high yields of this compound, often exceeding 90%.[2][3] The optimal choice depends on the available starting materials, catalyst system, and tolerance to reaction conditions. The Buchwald-Hartwig reaction is often favored for its milder conditions and broader substrate scope.[4]

Q3: What are the most critical factors influencing the yield of this compound synthesis?

A3: The key factors that significantly impact the yield include the choice of catalyst (and ligand for palladium-catalyzed reactions), the base, the solvent, the reaction temperature, and the purity of the reactants. An inert atmosphere is also crucial for many of these catalytic cycles to prevent catalyst deactivation.

Q4: How can I effectively purify the crude this compound product?

A4: Recrystallization is a highly effective method for purifying this compound.[5] Common solvents for recrystallization include ethanol, isopropanol, acetone, and ethyl acetate, often used in combination with a less polar anti-solvent like hexane.[6] The choice of solvent depends on the specific impurities present. Column chromatography can also be employed for purification.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common synthetic methods for this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.

Typical Reaction Scheme:

Troubleshooting Common Issues in Ullmann Synthesis of this compound:

Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalyst (often due to oxidation).Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.
Inappropriate or no ligand.While some Ullmann reactions are ligand-free, the addition of a ligand like 1,10-phenanthroline can significantly improve the yield.[3]
Unsuitable base.Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
Low reaction temperature.Ullmann reactions typically require high temperatures (100-200 °C). Ensure the reaction is heated sufficiently.[7]
Formation of Side Products Homocoupling of the phenyl halide.Use a stoichiometric amount or a slight excess of carbazole. Ensure the copper catalyst is active.
Degradation of starting materials.Use a lower reaction temperature if possible and ensure an inert atmosphere.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Carbazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline monohydrate

  • Potassium hydroxide (KOH)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction flask, add carbazole (0.5 mmol), iodobenzene (0.62 mmol), CuI (0.025 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.05 mmol, 10 mol%).

  • Add KOH (1.0 mmol) to the flask.

  • Add a mixture of DME and water (1.0 mL).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 95 °C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Ullmann Synthesis of this compound

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
CuI (5)1,10-Phenanthroline (10)KOHDME/H₂O9585-95[3]
Cu₂OL-prolineK₂CO₃DMSO90Good to Excellent[1]
nano-Cu(0)NoneK₃PO₄Phosphate BufferMW (2-30 min)Good[8]

Troubleshooting Workflow for Ullmann Synthesis

start Low Yield in Ullmann Synthesis catalyst Check Catalyst Activity start->catalyst catalyst->catalyst ligand Optimize Ligand catalyst->ligand Catalyst is active ligand->ligand base Evaluate Base ligand->base Ligand is optimal base->base temp Adjust Temperature base->temp Base is suitable temp->temp success High Yield Achieved temp->success Temperature is optimal

Caption: Troubleshooting workflow for low yield in Ullmann synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for C-N bond formation.

Typical Reaction Scheme:

Troubleshooting Common Issues in Buchwald-Hartwig Synthesis of this compound:

Problem Potential Cause Suggested Solution
Low or No Yield Inactive palladium catalyst or inappropriate ligand.Use a reliable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]
Base is too weak or too strong.Sodium tert-butoxide (NaOtBu) is a common strong base. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used.[9]
Solvent is not optimal.Toluene and dioxane are common solvents. Ensure they are anhydrous.
Presence of oxygen.The reaction is sensitive to air. Perform the reaction under an inert atmosphere (nitrogen or argon).
Formation of Side Products Hydrodehalogenation of the aryl halide.This can be caused by moisture or other protic sources. Use anhydrous conditions.
Homocoupling of the aryl halide.This is less common but can occur. Optimize the ligand and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Carbazole

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add carbazole (1.0 equiv), bromobenzene (1.2 equiv), and NaOtBu (1.4 equiv).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Buchwald-Hartwig Synthesis of this compound

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
[Pd(allyl)Cl]₂ (8)TrixiePhos (32)t-BuOLiToluene11097[2]
[Pd(allyl)Cl]₂ (8)XPhos (32)t-BuONaToluene11096[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100High[9]

Troubleshooting Workflow for Buchwald-Hartwig Synthesis

start Low Yield in Buchwald-Hartwig Synthesis catalyst_ligand Check Catalyst/Ligand System start->catalyst_ligand catalyst_ligand->catalyst_ligand base Optimize Base catalyst_ligand->base System is active base->base solvent_temp Adjust Solvent and Temperature base->solvent_temp Base is optimal solvent_temp->solvent_temp inert_atmosphere Ensure Inert Atmosphere solvent_temp->inert_atmosphere Conditions are suitable inert_atmosphere->inert_atmosphere success High Yield Achieved inert_atmosphere->success Atmosphere is inert

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig synthesis.

Chan-Lam Coupling (Suzuki-Type C-N Coupling)

The Chan-Lam coupling utilizes a copper catalyst with an arylboronic acid as the arylating agent.

Typical Reaction Scheme:

Troubleshooting Common Issues in Chan-Lam Synthesis of this compound:

Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalyst.Use a reliable copper source, such as Cu(OAc)₂.
Inefficient oxidant.The reaction is often run open to air, which serves as the oxidant. In some cases, an additional oxidant may be needed.
Unsuitable base or solvent.A mild base like pyridine or K₂CO₃ is often used.[10] Methanol or dichloromethane are common solvents.
Formation of Side Products Homocoupling of the arylboronic acid.This can be minimized by controlling the reaction conditions and catalyst loading.

Experimental Protocol: Chan-Lam Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Carbazole

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a reaction flask, add carbazole (1.0 equiv), phenylboronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Add DCM as the solvent.

  • Add pyridine (2.0 equiv) as the base and ligand.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Chan-Lam Synthesis of this compound

Cu Source (equiv)Base (equiv)SolventTempTimeYield (%)Reference
Cu(OAc)₂ (1.0)Pyridine (2.0)DCMRT3 days93 (for a similar pyrrole substrate)[10]
--INVALID-LINK--₂ (0.016 mmol)K₂CO₃ (0.2 mmol)MeOHRT-45[11]

Troubleshooting Workflow for Chan-Lam Synthesis

start Low Yield in Chan-Lam Synthesis catalyst Check Copper Catalyst start->catalyst catalyst->catalyst oxidant Ensure Proper Oxidation catalyst->oxidant Catalyst is active oxidant->oxidant base_solvent Optimize Base and Solvent oxidant->base_solvent Oxidant is sufficient base_solvent->base_solvent success High Yield Achieved base_solvent->success Conditions are optimal

References

Technical Support Center: 9-Phenylcarbazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 9-Phenylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] Both involve the cross-coupling of carbazole with a phenyl halide.

Q2: Which synthetic route, Ullmann or Buchwald-Hartwig, is more suitable for large-scale production?

A2: The Buchwald-Hartwig amination is often preferred for larger-scale synthesis due to its milder reaction conditions, higher yields, and greater functional group tolerance compared to the traditional Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.[3] However, advancements in Ullmann-type reactions using catalytic amounts of copper and various ligands are making it a more viable option for larger scales as well.

Q3: What are the critical parameters to control during the scale-up of this compound synthesis?

A3: Key parameters to control during scale-up include efficient heat transfer, effective mixing to ensure homogeneity, controlled reagent addition rates, and careful monitoring of reaction progress. Inadequate control of these parameters can lead to side reactions, decreased yield, and impurity formation.

Q4: What are the common impurities encountered in this compound synthesis?

A4: Common impurities include unreacted starting materials (carbazole and phenyl halide), the homocoupling product of carbazole (9,9'-bicarbazole), and byproducts from side reactions such as hydrodehalogenation of the phenyl halide.[4]

Q5: How can I purify this compound at a large scale?

A5: Large-scale purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the purified product while leaving impurities in the mother liquor. Column chromatography is generally less practical for very large quantities due to high solvent consumption and cost.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solutions
Inactive Catalyst (Ullmann) Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst. If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[5]
Catalyst Deactivation (Buchwald-Hartwig) Ensure an inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst. Use high-purity, degassed solvents and reagents. Consider using a pre-catalyst for more reliable generation of the active catalytic species.
Suboptimal Ligand Screen a variety of phosphine ligands for the Buchwald-Hartwig reaction (e.g., biaryl phosphines). For the Ullmann reaction, consider using ligands such as phenanthrolines or amino acids to improve catalyst performance.
Incorrect Base Selection For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are common, but weaker bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[4] For Ullmann, common bases include K₂CO₃ and Cs₂CO₃.
Inadequate Temperature Ullmann reactions often require high temperatures (150-210 °C). Buchwald-Hartwig reactions are typically run at lower temperatures (80-110 °C). Optimize the temperature for your specific catalyst system.
Poor Reagent Purity Use high-purity starting materials. Impurities can poison the catalyst.
High Impurity Levels
Potential Cause Suggested Solutions
Homocoupling of Carbazole This side reaction can occur at high temperatures in both Ullmann and Buchwald-Hartwig reactions.[4] Using a slight excess of the phenyl halide can help minimize this.
Hydrodehalogenation of Phenyl Halide This is a common side reaction in palladium-catalyzed couplings.[4] Careful optimization of the ligand and reaction conditions, such as using a less sterically hindered ligand, can help to minimize this.
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider adding more catalyst or extending the reaction time.
Thermal Degradation At very high temperatures, starting materials or the product may decompose. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to avoid degradation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Synthesis of this compound
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri-tert-butylphosphineK₂CO₃XyleneReflux1897
[Pd(allyl)Cl]₂ / TrixiePhosNaOtBuToluene10024>95
[Pd(allyl)Cl]₂ / t-BuBrettPhosNaOtBuToluene10024>95
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10016High

Data is compiled from various sources and may represent typical conditions rather than a direct comparative study.[6][7]

Experimental Protocols

Buchwald-Hartwig Amination for this compound Synthesis

This protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

  • 9H-Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (1.0 M in toluene)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Xylene

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add Pd₂(dba)₃ (1.196 mmol) and tri-tert-butylphosphine (4.78 mL, 4.78 mmol, 1.0 M in toluene) in 400 mL of xylene.

  • Stir the mixture under a nitrogen atmosphere for 20 minutes.

  • Add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.

  • Heat the mixture to reflux under a nitrogen atmosphere for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Decant the xylene solution.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound. A yield of approximately 97% can be expected.[2]

Ullmann Condensation for this compound Synthesis (General Protocol)

Materials:

  • 9H-Carbazole

  • Iodobenzene or Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane, or nitrobenzene)

  • Ligand (optional, e.g., 1,10-phenanthroline, L-proline)

Procedure:

  • In a reaction vessel, combine 9H-carbazole, the phenyl halide, copper(I) iodide, the base, and the optional ligand in the solvent.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 9H-Carbazole - Bromobenzene - Pd₂(dba)₃ - P(tBu)₃ - K₂CO₃ - 18-Crown-6 - Xylene setup Reaction Setup: - Add catalyst and ligand to xylene - Stir under N₂ reagents->setup 1. addition Reagent Addition: - Add carbazole, bromobenzene,  18-crown-6, and K₂CO₃ setup->addition 2. reflux Reflux: - Heat to reflux for 18h - Monitor by TLC/LC-MS addition->reflux 3. cool Cool to RT reflux->cool 4. decant Decant Xylene cool->decant 5. evap Evaporate Solvent decant->evap 6. purify Vacuum Distillation evap->purify 7. product This compound purify->product Final Product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Method cluster_ullmann_issues Ullmann Troubleshooting cluster_buchwald_issues Buchwald-Hartwig Troubleshooting start Low Yield in This compound Synthesis ullmann Ullmann Condensation start->ullmann buchwald Buchwald-Hartwig Amination start->buchwald u_temp Check Temperature (High temp needed) ullmann->u_temp u_cat Check Cu(I) Source (Freshness, Purity) ullmann->u_cat u_base Check Base (e.g., K₂CO₃, Cs₂CO₃) ullmann->u_base b_inert Check Inert Atmosphere (N₂ or Ar) buchwald->b_inert b_cat Check Pd Catalyst/Ligand (Activity, Choice) buchwald->b_cat b_base Check Base Choice (Strength, Compatibility) buchwald->b_base re_eval Re-evaluate Reaction & Purify Product u_temp->re_eval u_cat->re_eval u_base->re_eval b_inert->re_eval b_cat->re_eval b_base->re_eval

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

References

minimizing byproducts in the synthesis of 9-Phenylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 9-phenylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both methods involve the coupling of carbazole with a phenyl halide (typically bromobenzene or iodobenzene).

Q2: What are the primary byproducts observed in the synthesis of this compound?

A2: The primary byproducts are typically the result of homocoupling reactions. These include:

  • Biphenyl: Formed from the coupling of two molecules of the phenyl halide (e.g., bromobenzene).

  • 3,3'-Bicarbazole or other carbazole dimers: Formed from the coupling of two molecules of carbazole.

  • Unreacted starting materials: Residual carbazole and phenyl halide will also be present as impurities if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?

A3: Reaction progress and the presence of byproducts can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of the product and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture, including the product, starting materials, and byproducts like biphenyl.[2][3]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture with high resolution.[4]

Troubleshooting Guides

Below are troubleshooting guides for the two main synthetic routes to this compound, focusing on minimizing byproduct formation.

Ullmann Condensation Troubleshooting

The Ullmann condensation for the synthesis of this compound typically involves heating carbazole, a phenyl halide, a copper catalyst, and a base in a high-boiling solvent.

Issue 1: Low Yield of this compound and Significant Amount of Biphenyl Byproduct

Potential Cause Troubleshooting Strategy Expected Outcome
High Reaction Temperature Reduce the reaction temperature. Traditional Ullmann reactions often require high temperatures (>200 °C), which can promote homocoupling. Modern ligand-assisted Ullmann reactions can often be performed at lower temperatures (80-150 °C).Decreased rate of biphenyl formation relative to the desired C-N coupling, leading to a higher yield of this compound.
High Catalyst Loading Optimize the copper catalyst loading. While catalytic, high concentrations of copper can sometimes favor homocoupling.Reduced homocoupling of the aryl halide.
Inappropriate Solvent Use a polar apathetic solvent like DMF or NMP. These solvents can facilitate the desired reaction at lower temperatures.Improved reaction rate and selectivity for N-arylation over homocoupling.

Issue 2: Presence of Unreacted Carbazole

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Base Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the carbazole effectively. The base should be finely powdered and anhydrous.Complete deprotonation of carbazole, leading to a higher conversion to the desired product.
Poor Quality Copper Catalyst Use activated copper powder or a well-defined copper(I) salt (e.g., CuI). The surface activity of the copper is crucial.Increased catalytic activity and higher conversion of starting materials.
Reaction Time Too Short Increase the reaction time and monitor the consumption of carbazole by TLC or GC.Drive the reaction to completion and minimize the amount of unreacted carbazole.

Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination offers a milder alternative to the Ullmann condensation, utilizing a palladium catalyst with a phosphine ligand.

Issue 1: Formation of Biphenyl and Other Homocoupling Products

Potential Cause Troubleshooting Strategy Expected Outcome
Inefficient Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands promote the desired reductive elimination to form the C-N bond over side reactions.[5][6]Increased rate of C-N bond formation and suppression of aryl halide homocoupling.
Suboptimal Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better to avoid decomposition.Efficient deprotonation of carbazole without promoting side reactions or catalyst deactivation.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation and promote homocoupling.Minimized catalyst deactivation and reduced formation of homocoupling byproducts.

Issue 2: Low Catalyst Activity or Catalyst Decomposition

Potential Cause Troubleshooting Strategy Expected Outcome
Inappropriate Palladium Precatalyst Use a stable and readily activated palladium precatalyst, such as Pd₂(dba)₃ or a preformed Pd-ligand complex.Consistent and reproducible catalytic activity.
High Reaction Temperature While some reactions require heating, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to maintain catalyst stability.Prolonged catalyst lifetime and improved overall yield.
Inhibitory Effect of Byproducts In some cases, byproducts from precatalyst activation, such as NH-carbazole from 2-aminobiphenyl-based palladacycles, can form stable complexes with palladium, potentially slowing the reaction.[7] Using a different precatalyst or optimizing reaction conditions can mitigate this.Maintained catalytic turnover and improved reaction efficiency.

Experimental Protocols

Buchwald-Hartwig Synthesis of this compound

This protocol is adapted from a literature procedure with a reported high yield, suggesting minimal byproduct formation under these conditions.[8][9]

Materials:

  • 9H-Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (1.0 M in toluene)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Xylene (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) to 400 mL of xylene.

  • Stir the mixture for 20 minutes at room temperature.

  • Add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) to the flask.

  • Heat the mixture to reflux and maintain for 18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS to ensure completion.

  • After completion, cool the reaction to room temperature and decant the xylene solution.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification pd_dba Pd₂(dba)₃ catalyst_mix Mix and Stir (20 min) pd_dba->catalyst_mix phosphine Tri-tert-butylphosphine phosphine->catalyst_mix xylene Xylene xylene->catalyst_mix reagents Add Carbazole, Bromobenzene, K₂CO₃, 18-Crown-6 catalyst_mix->reagents reflux Reflux (18h) reagents->reflux cool Cool to RT reflux->cool decant Decant Xylene cool->decant evaporate Evaporate Solvent decant->evaporate distill Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions carbazole Carbazole product This compound carbazole->product byproducts Byproducts (Biphenyl, Dicarbazole) carbazole->byproducts Homocoupling phenyl_halide Phenyl Halide phenyl_halide->product phenyl_halide->byproducts Homocoupling catalyst Catalyst (Pd or Cu) catalyst->product catalyst->byproducts Poor Choice Favors ligand Ligand (for Pd) ligand->product ligand->product Bulky Ligand Favors base Base base->product temperature Temperature temperature->product temperature->byproducts High Temp Favors solvent Solvent solvent->product

Caption: Factors influencing product and byproduct formation in this compound synthesis.

References

Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation mechanisms of 9-Phenylcarbazole (PCz) in Organic Light-Emitting Diode (OLED) devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of this compound (PCz) in OLEDs?

A1: The primary degradation pathway for this compound (PCz) in OLEDs involves the cleavage of the C-N bond connecting the phenyl and carbazole units. This process is often initiated by excitonic energy and can lead to the formation of highly reactive free radicals.[1][2] These radicals can then participate in further reactions within the organic layers, leading to the formation of non-emissive species and device degradation. Additionally, aggregation of PCz molecules, induced by excitons, can lead to changes in the electroluminescence spectrum, often observed as a red shift.[1][2]

Q2: What are the common degradation products of this compound?

A2: Upon degradation, this compound can decompose into several products. The most common are biphenyl and carbazole, resulting from the cleavage of the C-N bond. These initial fragments can then undergo further reactions to form more complex derivatives. For instance, carbazole radical cations have been observed to dimerize, forming 3,3'-biscarbazole.[1]

Q3: How does the operating environment affect the degradation of PCz-based OLEDs?

A3: The operating environment plays a crucial role in the degradation of PCz-based OLEDs. Key factors include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to faster degradation of the organic materials.[3][4]

  • Humidity and Oxygen: Exposure to moisture and oxygen can lead to the oxidation of the organic layers and the electrodes, forming non-emissive "dark spots" and reducing the device's lifetime.[5] Encapsulation is a critical step to mitigate these extrinsic degradation pathways.

  • Driving Conditions: Higher brightness and current densities increase the concentration of excitons and polarons, which can accelerate the degradation of PCz.[4]

Q4: What is the role of excitons and polarons in the degradation of this compound?

A4: Both excitons (bound electron-hole pairs) and polarons (charged molecules) are key contributors to the degradation of PCz. The energy released during the non-radiative decay of excitons can be sufficient to break the relatively weak C-N bond in the PCz molecule.[2] This leads to the formation of free radicals. Polarons, which are essentially PCz molecules that have gained or lost an electron, can also be chemically reactive and contribute to degradation pathways.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Decrease in Device Luminance

Possible Cause 1: Material Impurity

  • Troubleshooting: Impurities in the this compound source material can act as charge traps or quenching sites, leading to rapid degradation. It is crucial to use high-purity materials.

  • Recommended Action: Verify the purity of the PCz using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, purify the material through methods such as sublimation or recrystallization.

Possible Cause 2: Poor Device Encapsulation

  • Troubleshooting: Inadequate encapsulation can allow oxygen and moisture to penetrate the device, leading to the rapid formation of dark spots and a decrease in luminance.[5]

  • Recommended Action: Inspect the encapsulation layer for any defects. Ensure that the encapsulation process is carried out in a controlled, inert atmosphere (e.g., a glovebox).

Possible Cause 3: High Operating Temperature

  • Troubleshooting: Excessive heat generated during device operation can accelerate degradation.[3]

  • Recommended Action: Monitor the device temperature during operation. If it is significantly high, consider improving the heat sinking of the device or operating it at a lower current density.

Issue 2: Unexplained Shifts in the Electroluminescence (EL) Spectrum

Possible Cause 1: Molecular Aggregation

  • Troubleshooting: Exciton-induced morphological aggregation of carbazole-based materials like PCz can lead to the appearance of long-wavelength emission bands, causing a red shift in the EL spectrum.[1][2]

  • Recommended Action: Analyze the morphology of the PCz film in the degraded device using techniques like Atomic Force Microscopy (AFM). Compare the photoluminescence (PL) spectra of pristine and degraded films to identify new emission peaks.

Possible Cause 2: Formation of Emissive Degradation Products

  • Troubleshooting: Some degradation products of PCz may be emissive at different wavelengths than the parent molecule, leading to a change in the overall EL spectrum.

  • Recommended Action: Use sensitive analytical techniques like HPLC-MS to identify the chemical composition of the degraded organic layers.[6] This can help to correlate the presence of specific degradation products with the observed spectral shifts.

Data Presentation

Table 1: Illustrative Lifetime Data for OLEDs with Carbazole-Based Host Materials

Host MaterialEmitterInitial Luminance (cd/m²)T50 Lifetime (hours)CIE Coordinates (x, y)Reference
BCzB-PPI Non-doped1002.70(0.159, 0.080)[7]
5000.24
10000.09
CBP (Carbazole derivative)Ir(ppy)₃ (Green)100>10,000Not specifiedGeneral Knowledge
mCP (Carbazole derivative)FIrpic (Blue)1000~100Not specifiedGeneral Knowledge

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Degraded this compound

Objective: To identify the degradation products of this compound from a degraded OLED device.

Methodology:

  • Sample Preparation:

    • Carefully de-encapsulate the degraded OLED device in an inert atmosphere.

    • Dissolve the organic layers in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.[6][8]

    • Filter the solution to remove any insoluble particles.

  • HPLC Separation:

    • Inject the sample solution into an HPLC system equipped with a suitable column (e.g., a C18 column for separating aromatic compounds).

    • Use a gradient elution method with a mobile phase consisting of a mixture of acetonitrile and water.[8]

    • Monitor the separation using a photodiode array (PDA) detector to obtain UV-Vis spectra of the eluting compounds.[8]

  • Mass Spectrometry Analysis:

    • Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to ionize the separated compounds.[6]

    • Acquire mass spectra for each eluting peak to determine the molecular weight of the degradation products.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural elucidation.[9]

Protocol 2: EPR Spectroscopy for Radical Detection

Objective: To detect and identify free radicals formed during the degradation of this compound.

Methodology:

  • Spin Trapping:

    • Since the free radicals formed during PCz degradation are often short-lived, a spin trapping agent is required.[10] Commonly used spin traps for organic radicals include α-phenyl-N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[10][11]

    • Prepare a solution of this compound and the chosen spin trap in a suitable solvent (e.g., toluene).

  • Degradation Induction:

    • Induce the degradation of PCz in the solution, for example, by exposure to UV light or by applying an electrical potential if in a device structure.

  • EPR Measurement:

    • Transfer the solution to a quartz EPR tube.

    • Place the tube in the cavity of the EPR spectrometer.

    • Record the EPR spectrum. The resulting spectrum will be that of the more stable spin adduct, which is a nitroxide-based radical.[10]

  • Spectral Analysis:

    • Analyze the hyperfine coupling constants of the EPR spectrum. The splitting patterns and coupling constants are characteristic of the trapped radical and can be used to identify it.[12]

Visualizations

degradation_pathway PCz This compound (PCz) Excited_PCz Excited State PCz* PCz->Excited_PCz Exciton Formation Radicals Phenyl Radical + Carbazole Radical Excited_PCz->Radicals C-N Bond Cleavage Deg_Products Degradation Products (e.g., Biphenyl, Carbazole, Dimers) Radicals->Deg_Products Further Reactions Non_emissive Non-emissive Sites Deg_Products->Non_emissive Quenching

Caption: Proposed degradation pathway of this compound in OLEDs.

experimental_workflow cluster_device_testing Device Operation & Aging cluster_analysis Degradation Analysis start Fabricate PCz-based OLED age Accelerated Aging / Normal Operation start->age observe Observe Luminance Decrease / Spectral Shift age->observe decap De-encapsulate Device observe->decap dissolve Dissolve Organic Layers decap->dissolve hplc_ms HPLC-MS Analysis dissolve->hplc_ms epr EPR Spectroscopy dissolve->epr identify_products Identify Degradation Products hplc_ms->identify_products identify_radicals Identify Radical Species epr->identify_radicals conclusion Correlate Findings with Device Failure identify_products->conclusion identify_radicals->conclusion

Caption: Workflow for investigating this compound degradation.

References

how to increase the solubility of 9-Phenylcarbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Phenylcarbazole derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.

Troubleshooting Guide

This guide addresses common solubility problems in a direct question-and-answer format.

Question: My this compound derivative won't dissolve in my desired aqueous buffer. What are the first steps I should take?

Answer: Low aqueous solubility is a common issue for this class of compounds. Follow this initial troubleshooting workflow:

  • pH Adjustment: If your derivative has ionizable functional groups (acidic or basic), modifying the pH of the buffer can significantly increase solubility.[1][2] For weakly basic compounds, lowering the pH below their pKa will lead to the formation of a more soluble salt.[2] Conversely, for weakly acidic compounds, increasing the pH above their pKa will enhance solubility.[2]

  • Co-solvent Screening: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[3][4] Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[3][5] Start with a small percentage (e.g., 5-10% v/v) and incrementally increase the concentration.

  • Temperature Increase: For some compounds, solubility increases with temperature.[6] Gently warming the solution while stirring can help, but be cautious of potential compound degradation at elevated temperatures.

If these initial steps are unsuccessful, you may need to consider more advanced formulation strategies as outlined in the FAQs below.

Question: I've managed to dissolve my compound using a high concentration of co-solvent, but it precipitates upon further dilution. What is happening and how can I fix it?

Answer: This is a common phenomenon where the compound is only soluble in a specific solvent-to-anti-solvent ratio. When the concentration of the "good" solvent drops below a critical threshold upon dilution, the compound crashes out of the solution.

Solutions:

  • Use of Surfactants: Incorporating a non-ionic surfactant can help create micelles that encapsulate the hydrophobic drug, preventing precipitation upon dilution.[7]

  • Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and prevent precipitation.[8][9]

  • Cyclodextrin Complexation: Encapsulating the derivative within a cyclodextrin molecule can create a water-soluble inclusion complex that is more stable upon dilution.[10][11]

Frequently Asked Questions (FAQs)

Q1: What structural modifications can I make to a this compound derivative to inherently improve its solubility?

A1: Modifying the chemical structure is a fundamental strategy to enhance solubility. Consider the following approaches:

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can increase a molecule's affinity for polar solvents like water.[12][13]

  • Add Ionizable Groups: Incorporating weakly acidic or basic moieties allows for salt formation, which is a highly effective method for increasing aqueous solubility.[14][15]

  • Introduce Alkyl Chains: While it may seem counterintuitive, adding flexible alkyl groups can disrupt the crystal lattice packing of the solid-state molecule.[12] This reduction in crystal lattice energy makes the molecule easier to solvate, which can improve solubility in organic solvents.[13][15]

Q2: How do I select the most effective co-solvent for my compound?

A2: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[14] The selection is often empirical. A systematic screening process is recommended, where you test a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol, glycerin).[3] The goal is to find the co-solvent that provides the highest solubility at the lowest possible concentration to minimize potential toxicity.[3]

Q3: What is a solid dispersion and how does it increase solubility?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble hydrophilic matrix or carrier.[7][16] The solubility enhancement is achieved through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular level, which dramatically increases the surface area available for dissolution.[9]

  • Amorphous State: The drug often exists in a high-energy amorphous state rather than a stable crystalline form. No energy is required to break the crystal lattice, leading to faster dissolution.[2][9]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.[9]

Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and cellulose derivatives.[9][16]

Q4: How do cyclodextrins work to solubilize compounds?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[10][11] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (the this compound derivative) within their nonpolar interior.[10][17] This forms a stable, water-soluble "inclusion complex." The hydrophilic outer surface of the cyclodextrin interacts favorably with water, bringing the insoluble drug into the solution.[10][11] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[6]

Data Presentation

The following table summarizes representative solubility enhancements that can be achieved for poorly soluble aromatic compounds using various techniques. The exact values will vary depending on the specific this compound derivative and the experimental conditions.

TechniqueExample Carrier/MethodTypical Fold Increase in Aqueous SolubilityReference
Co-solvency 20% Propylene Glycol in Water10 - 100x[3]
pH Adjustment Formation of a Hydrochloride Salt100 - 1000x[2][14]
Micronization Jet Milling2 - 10x (dissolution rate)[3][4]
Solid Dispersion 1:5 Drug-to-PEG 6000 Ratio20 - 200x[7][18]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin50 - 5000x[6][10]

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

  • Objective: To determine the solubility of a this compound derivative in various co-solvent systems.

  • Materials: this compound derivative, a panel of co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol), distilled water, vials, magnetic stirrer, analytical balance.

  • Methodology:

    • Prepare stock solutions of co-solvents in water at various concentrations (e.g., 10%, 20%, 30%, 50% v/v).

    • Add an excess amount of the this compound derivative to a known volume (e.g., 1 mL) of each co-solvent solution in separate vials.

    • Seal the vials and stir them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • The measured concentration represents the saturation solubility in that specific co-solvent system.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

  • Materials: this compound derivative, a hydrophilic carrier (e.g., PVP K30 or PEG 6000), a volatile organic solvent (e.g., methanol, acetone, or dichloromethane), rotary evaporator, vacuum oven.

  • Methodology:

    • Select a common volatile solvent in which both the drug and the carrier are soluble.

    • Dissolve a specific ratio of the drug and carrier (e.g., 1:5 w/w) in the chosen solvent to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, grind it into a fine powder, and pass it through a sieve.

    • Store the resulting powder in a desiccator until further evaluation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

  • Objective: To form a soluble inclusion complex of a this compound derivative with a cyclodextrin.

  • Materials: this compound derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, freeze-dryer (lyophilizer).

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).

    • Add an excess amount of the this compound derivative to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 48-72 hours, protected from light.

    • After stirring, filter the solution to remove the undissolved drug. A 0.22 µm syringe filter is suitable.

    • Freeze the resulting clear solution rapidly (e.g., using liquid nitrogen or a -80 °C freezer).

    • Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained.[11] This powder is the drug-cyclodextrin inclusion complex.

    • Store the complex in a desiccator.

Visualizations

G cluster_start cluster_step1 Initial Screening cluster_eval1 cluster_step2 Advanced Formulation cluster_end cluster_eval2 start Poorly Soluble This compound Derivative ph_adjust Adjust pH (if ionizable) start->ph_adjust Try one or more cosolvent Add Co-solvent (e.g., PEG, Ethanol) start->cosolvent Try one or more temperature Increase Temperature start->temperature Try one or more eval1 Solubility Improved? ph_adjust->eval1 cosolvent->eval1 temperature->eval1 solid_disp Solid Dispersion (e.g., with PVP) eval1->solid_disp No cyclo Cyclodextrin Complexation (e.g., with HP-β-CD) eval1->cyclo No particle Particle Size Reduction (e.g., Micronization) eval1->particle No end_success Soluble Formulation Achieved eval1->end_success Yes eval2 Solubility Improved? solid_disp->eval2 cyclo->eval2 particle->eval2 end_fail Re-evaluate Strategy (e.g., structural modification) eval2->end_success Yes eval2->end_fail No

Caption: A workflow for systematically troubleshooting solubility issues.

G cluster_process Complexation Process drug Poorly Soluble Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex drug_in_complex Drug arrow Encapsulation in Aqueous Solution arrow->complex

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

G cluster_start Initial State cluster_process Process cluster_end Final State drug Drug Crystals (Poorly Soluble) solution Co-dissolved in Organic Solvent drug->solution carrier Hydrophilic Carrier (e.g., PEG, PVP) carrier->solution evaporation Solvent Evaporation solution->evaporation solid_dispersion Solid Dispersion (Drug molecularly dispersed in amorphous state) evaporation->solid_dispersion

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

References

troubleshooting poor performance of 9-Phenylcarbazole based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 9-Phenylcarbazole based Organic Light-Emitting Diodes (OLEDs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low External Quantum Efficiency (EQE)

Question: My this compound based OLED shows significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low EQE in this compound based OLEDs can stem from several factors, ranging from material purity to suboptimal device architecture. A systematic approach is necessary to identify and resolve the issue.

Potential Causes and Troubleshooting Steps:

  • Material Purity: Impurities in this compound or other organic layers can act as charge traps or non-radiative recombination centers, quenching luminescence. Halogenated impurities, in particular, are known to negatively impact device performance.[1]

    • Troubleshooting:

      • Purification: Purify the this compound material using techniques like temperature-gradient sublimation or recrystallization.

      • Analysis: Characterize the purity of your materials using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Suboptimal Device Architecture: The thickness of the emissive layer (EML) and the proper selection of charge transport and blocking layers are crucial for balanced charge injection and recombination within the EML.

    • Troubleshooting:

      • Layer Thickness Optimization: Systematically vary the thickness of the this compound-based layer (as a host or hole transport layer) to find the optimal balance for charge transport and recombination.

      • Hole Transport Layer (HTL) and Electron Transport Layer (ETL) Optimization: Ensure proper energy level alignment between the this compound layer and the adjacent HTL and ETL to facilitate efficient charge injection. Consider using different HTL or ETL materials. The use of a self-assembled monolayer (SAM) can also optimize the hole transport layer.[2]

  • Inefficient Charge Balance: An imbalance in the number of holes and electrons reaching the emissive layer leads to charge carrier leakage and reduced recombination efficiency.

    • Troubleshooting:

      • Adjusting Layer Thickness: Modify the thickness of the charge transport layers to balance the charge carrier mobilities.

      • Charge Blocking Layers: Introduce electron-blocking layers (EBLs) or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer.

  • Triplet Quenching: In phosphorescent OLEDs where this compound is used as a host, quenching of triplet excitons can significantly reduce efficiency. This can be caused by impurities or interactions with adjacent molecules.

    • Troubleshooting:

      • Triplet Energy Measurement: Ensure the triplet energy of the this compound host is higher than that of the phosphorescent dopant to prevent energy back-transfer. This can be measured using low-temperature phosphorescence spectroscopy.

      • Guest Concentration Optimization: Vary the doping concentration of the phosphorescent emitter to minimize triplet-triplet annihilation (TTA).

Troubleshooting Workflow for Low EQE:

low_eqe_troubleshooting start Low EQE Observed check_purity Assess Material Purity (HPLC, MS) start->check_purity is_pure Purity Sufficient? check_purity->is_pure purify Purify this compound (Sublimation/Recrystallization) purify->check_purity is_pure->purify No optimize_arch Optimize Device Architecture is_pure->optimize_arch Yes vary_eml Vary EML Thickness optimize_arch->vary_eml optimize_transport Optimize HTL/ETL vary_eml->optimize_transport check_balance Evaluate Charge Balance optimize_transport->check_balance adjust_thickness Adjust Transport Layer Thickness check_balance->adjust_thickness add_blocking Introduce Blocking Layers adjust_thickness->add_blocking check_triplet Investigate Triplet Quenching (for PhOLEDs) add_blocking->check_triplet measure_triplet Measure Triplet Energy check_triplet->measure_triplet optimize_doping Optimize Dopant Concentration measure_triplet->optimize_doping end EQE Improved optimize_doping->end

Troubleshooting workflow for low EQE in this compound OLEDs.
Issue 2: Poor Device Stability and Short Lifetime

Question: My this compound based OLED degrades quickly during operation. What are the common degradation mechanisms and how can I improve the device lifetime?

Answer: Poor stability and short lifetime are common challenges in OLEDs. For devices utilizing this compound, degradation can be attributed to both intrinsic and extrinsic factors.

Potential Causes and Troubleshooting Steps:

  • Chemical Degradation of this compound: The C-N bond in the carbazole moiety can be susceptible to cleavage, leading to the formation of non-emissive degradation products and free radicals that act as luminescence quenchers. This process can be accelerated by high energy blue emission.

    • Troubleshooting:

      • Molecular Design: If synthesizing derivatives, consider modifications to the this compound structure to enhance bond stability.

      • Host-Guest System: In phosphorescent OLEDs, ensure efficient energy transfer from the host to the guest to minimize the time the host spends in an excited state.

  • Environmental Factors: Exposure to moisture and oxygen during fabrication or operation can lead to the formation of dark spots and accelerate the degradation of the organic materials and the cathode.

    • Troubleshooting:

      • Glovebox Environment: Fabricate and encapsulate devices in an inert glovebox environment with low levels of oxygen and moisture.

      • Encapsulation: Use high-quality encapsulation techniques (e.g., glass lids with desiccant, thin-film encapsulation) to protect the device from the ambient atmosphere.

  • Thermal Effects: Joule heating during operation can lead to thermal degradation of the organic layers and diffusion of materials between layers.

    • Troubleshooting:

      • Thermal Management: Optimize the device structure and operating voltage to minimize heat generation.

      • Thermal Annealing: While post-fabrication thermal annealing can sometimes improve morphology and performance, excessive temperatures or durations can be detrimental. The annealing temperature should be carefully optimized. For instance, in some polymer-small molecule blend systems, annealing at lower temperatures (e.g., 120°C) improved performance, while higher temperatures were detrimental.[3]

Experimental Protocols:

  • Thermal Annealing Protocol:

    • Fabricate the OLED device.

    • Place the device on a hotplate in an inert environment (e.g., a glovebox).

    • Anneal at a specific temperature (e.g., starting with a range from 80°C to 150°C) for a set duration (e.g., 10-30 minutes).[3]

    • Allow the device to cool down slowly to room temperature before characterization.

    • Repeat for different annealing temperatures and durations to find the optimal conditions.

Data on Performance Improvement with Device Optimization:

Device ConfigurationMaximum EQE (%)Turn-on Voltage (V)Maximum Luminance (cd/m²)Reference
Standard this compound based PhOLED~15-20%~3.5-4.5>10,000General Literature
With Optimized Exciplex-forming Co-host31.5%--[4]
With tBuCz substituted Ir(III) emitter31.62%-214,255[5]
Solution-processed Carbazole derivative OLED9.5%-4130[6]
Issue 3: Color Instability and Spectral Changes

Question: The emission color of my this compound based OLED is not pure or changes with operating voltage. What could be the cause and how can I fix it?

Answer: Color instability in OLEDs can be due to a variety of factors, including emission from multiple species or changes in the recombination zone with varying voltage.

Potential Causes and Troubleshooting Steps:

  • Emission from Host or Interfacial Layers: If the energy transfer from the this compound host to the guest emitter is incomplete, you may observe parasitic emission from the host, leading to a mixed-color output. Similarly, emission can occur at the interface between different layers if charge recombination happens outside the intended emissive layer.

    • Troubleshooting:

      • Optimize Doping Concentration: Adjust the concentration of the guest emitter to ensure efficient energy transfer from the host.

      • Improve Energy Level Alignment: Select host and transport layer materials with appropriate energy levels to promote recombination within the EML.

  • Exciplex Formation: Emission from an exciplex (an excited-state complex between two different molecules) at the interface of two layers can lead to a broad, red-shifted, and often undesirable emission.

    • Troubleshooting:

      • Introduce an Interlayer: A thin interlayer can be inserted between the two layers forming the exciplex to prevent its formation.

      • Material Selection: Choose materials with a large energy gap at the interface to suppress exciplex formation.

  • Recombination Zone Shift: As the driving voltage increases, the recombination zone of electrons and holes can shift within the emissive layer or even into adjacent layers, leading to a change in the emission color.

    • Troubleshooting:

      • Balanced Charge Transport: Use materials with balanced hole and electron mobilities in the transport and emissive layers.

      • Device Architecture: The use of blocking layers can help confine the recombination zone within the EML.

Logical Diagram for Diagnosing Color Instability:

color_instability start Color Instability Observed check_spectrum Analyze Electroluminescence Spectrum start->check_spectrum multiple_peaks Multiple Emission Peaks? check_spectrum->multiple_peaks host_emission Parasitic Host/Interfacial Emission multiple_peaks->host_emission Yes broad_red_shift Broad, Red-Shifted Emission? multiple_peaks->broad_red_shift No optimize_doping Optimize Dopant Concentration host_emission->optimize_doping improve_alignment Improve Energy Level Alignment optimize_doping->improve_alignment end Stable and Pure Color Achieved improve_alignment->end exciplex Exciplex Formation at Interface broad_red_shift->exciplex Yes shift_with_voltage Spectrum Shifts with Voltage? broad_red_shift->shift_with_voltage No insert_interlayer Insert Interlayer exciplex->insert_interlayer change_materials Select Different Materials insert_interlayer->change_materials change_materials->end recombination_shift Recombination Zone Shift shift_with_voltage->recombination_shift Yes shift_with_voltage->end No balance_transport Balance Charge Transport recombination_shift->balance_transport use_blocking_layers Utilize Blocking Layers balance_transport->use_blocking_layers use_blocking_layers->end

Diagnosing color instability in this compound OLEDs.

Key Experimental Protocols

Protocol for Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, toluene, or a mixture like dichloromethane/hexane).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out as the solubility decreases. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Verification: Verify the purity using techniques like melting point determination, NMR spectroscopy, and HPLC.

General Protocol for OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning:

    • Clean the patterned ITO (Indium Tin Oxide) glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex solution), deionized water, and isopropyl alcohol (IPA).[7]

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers (e.g., hole injection layer, hole transport layer, emissive layer with this compound as host or part of it, electron transport layer, and electron injection layer) by heating the source materials in crucibles.

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., LiF/Al or Ca/Al) without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to an inert-atmosphere glovebox for encapsulation to protect them from moisture and oxygen.

This technical support center provides a starting point for troubleshooting common issues with this compound based OLEDs. For more specific problems, detailed characterization of device performance and material properties will be necessary.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of carbazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this crucial C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Buchwald-Hartwig amination of carbazole, and how do I choose the right one?

The primary role of the base is to deprotonate the carbazole or the palladium-amine complex, which is a critical step in the catalytic cycle to form the palladium-amido intermediate. This intermediate then undergoes reductive elimination to yield the desired N-arylcarbazole.

The choice of base is crucial and can significantly impact reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, they can be incompatible with base-sensitive functional groups. For substrates with such groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they might require higher reaction temperatures. The solubility of the base in the reaction solvent is also a key factor to consider.

Q2: How does the choice of solvent affect the reaction?

The solvent must effectively dissolve the reactants, base, and catalytic species. Common choices for Buchwald-Hartwig amination include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction's success. For instance, nonpolar solvents can hinder the formation of charged intermediates, while polar solvents might stabilize certain palladium complexes, potentially slowing down the reaction. It's important to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q3: Which palladium catalyst and ligand should I use for carbazole amination?

The selection of the palladium source and the phosphine ligand is critical for a successful reaction. While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable as they ensure the efficient formation of the active Pd(0) species.[1]

For the amination of carbazoles and other N-heterocycles, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands like XPhos, RuPhos, and BrettPhos are frequently reported to be highly effective for challenging aryl halide couplings.[2] The optimal ligand often depends on the specific aryl halide and carbazole derivative being used.

Q4: Can the carbazole starting material inhibit the reaction?

Yes, under certain conditions, carbazole can act as an inhibitor. When using some 2-aminobiphenyl palladacycle precatalysts (like G3 precatalysts), NH-carbazole is released as a byproduct of catalyst activation. This NH-carbazole can react with the palladium center to form a stable off-cycle palladium-carbazolyl complex, which can slow down or stall the catalytic cycle.[3][4] If carbazole inhibition is suspected, switching to a different precatalyst, such as a G4 or G6 precatalyst, can be an effective solution.[5]

Troubleshooting Guide

Low Yield or No Reaction

Q: My reaction is giving a very low yield or isn't working at all. What should I check first?

A: When faced with a low-yielding or failed reaction, a systematic check of the reaction parameters is essential.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction was set up under a properly maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents were adequately degassed and dried.

  • Catalyst Activity: The palladium source may be inactive. Using a reliable precatalyst is often better than generating the catalyst in situ from sources like Pd(OAc)₂.[6] If you suspect catalyst deactivation, consider starting with fresh, high-quality catalyst and ligands.

  • Base Strength and Solubility: The chosen base may be too weak to deprotonate the carbazole effectively. If you are using a weak base like K₂CO₃ with a challenging substrate, consider switching to a stronger base such as NaOtBu or Cs₂CO₃. Also, ensure the base is sufficiently soluble in your chosen solvent; vigorous stirring is necessary for poorly soluble inorganic bases.

  • Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C. Ensure your reaction is being heated to the appropriate temperature. For less reactive aryl chlorides, higher temperatures may be necessary.

Side Product Formation

Q: I am observing a significant amount of a side product where the halogen on my aryl halide has been replaced by a hydrogen. What is this, and how can I prevent it?

A: This side product results from a competing reaction called hydrodehalogenation. In this process, the aryl halide is reduced to the corresponding arene instead of undergoing amination. This is a common side reaction, particularly when using primary amines, and it often occurs via a β-hydride elimination pathway from a palladium-amide intermediate.[7]

To minimize hydrodehalogenation, you can try the following:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination (forming the desired product) and β-hydride elimination. Bulky, electron-rich ligands can often favor the desired reductive elimination pathway.[8]

  • Reaction Conditions: Lowering the reaction temperature or changing the base may help to suppress this side reaction.

  • Amine Equivalents: Using a slight excess of the amine can sometimes help to favor the desired amination pathway.

Data Presentation

Table 1: Effect of Different Bases on the Buchwald-Hartwig Amination of Carbazole with Bromobenzene
BaseYield (%)
t-BuOLi98
t-BuONa97
Cs₂CO₃96
K₃PO₄25
K₂CO₃19
KOH15

Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), base (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene (2 mL), 100 °C, 24 h.

Table 2: Influence of Solvent on the Amination of Bromobenzene with Carbazole
SolventYield (%)
Toluene97
1,4-Dioxane92
THF85

Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), NaOtBu (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), solvent (2 mL), 100 °C, 24 h.

Table 3: Qualitative Comparison of Common Ligands for Carbazole Amination
LigandGeneral CharacteristicsBest For
XPhos Bulky, electron-rich biaryl phosphine.Generally high activity for a wide range of aryl halides, including challenging heteroaromatic substrates.[2]
RuPhos Another bulky, electron-rich biaryl phosphine.Often effective for coupling secondary amines.[9]
BrettPhos Designed for primary amines, but can be effective for other amines as well.[9]
BINAP Bidentate phosphine ligand.One of the earlier successful ligands, particularly for aryl iodides and triflates.[8]
DPPF Ferrocene-based bidentate ligand.Similar applications to BINAP.[8]

Experimental Protocols

Representative Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with Carbazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Carbazole (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos ligand (if not using a precatalyst, 0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, carbazole, sodium tert-butoxide, and the palladium precatalyst (and additional ligand, if necessary) to the oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vessel via syringe.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dry & Degas Reagents/Solvents add_solids Add Carbazole, Aryl Halide, Base, & Catalyst prep_reagents->add_solids setup_glassware Oven-Dry Glassware setup_glassware->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent heat_stir Heat & Stir (80-110 °C, 12-24h) add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor cool_filter Cool to RT & Filter monitor->cool_filter extract Extract & Dry cool_filter->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Guide start Low or No Yield? check_inert Inert Atmosphere OK? start->check_inert No fix_inert Action: Degas solvents, use glovebox/Schlenk line check_inert->fix_inert No check_catalyst Catalyst/Precatalyst OK? check_inert->check_catalyst Yes fix_catalyst Action: Use fresh precatalyst, consider a different ligand check_catalyst->fix_catalyst No check_base Base Strength/Solubility OK? check_catalyst->check_base Yes fix_base Action: Switch to a stronger base (e.g., NaOtBu), ensure vigorous stirring check_base->fix_base No check_temp Temperature Sufficient? check_base->check_temp Yes fix_temp Action: Increase temperature (typically 80-110 °C) check_temp->fix_temp No side_reaction Hydrodehalogenation? check_temp->side_reaction Yes fix_side_reaction Action: Change ligand, lower temperature side_reaction->fix_side_reaction Yes

References

preventing dimerization of carbazole radicals during electrochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives in electrochemical analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of carbazole radical dimerization during experiments.

Frequently Asked Questions (FAQs)

Q1: What is carbazole radical dimerization and why is it a problem in electrochemical analysis?

A1: During the electrochemical oxidation of carbazole and its derivatives, a one-electron transfer occurs, forming a carbazole radical cation.[1] This radical cation is often highly reactive and can couple with a neutral carbazole molecule, leading to the formation of a dimer (typically a 3,3'-bicarbazyl).[2][3] This dimerization process is often irreversible and can lead to the fouling of the electrode surface, loss of electroactivity, and the formation of undesired polymeric films, which interfere with the analysis of the monomeric species.[4]

Q2: What is the primary mechanism of carbazole dimerization?

A2: The predominant mechanism for carbazole dimerization during electrochemical oxidation is the coupling of a carbazole radical cation with a neutral carbazole molecule, followed by the loss of two protons to form a stable dimer.[2][3] This is often referred to as a Radical-Neutral Coupling mechanism.

Q3: How can I tell if dimerization is occurring during my experiment?

A3: Several indicators in your cyclic voltammogram (CV) can suggest that dimerization is taking place:

  • Appearance of new redox peaks: As dimers and oligomers form on the electrode surface, they will have their own oxidation and reduction potentials, leading to the appearance of new peaks in subsequent CV scans.

  • Increase in peak current with successive scans: If the formed polymer is conductive, you may observe a gradual increase in the peak currents as more electroactive material is deposited on the electrode.[3]

  • Fouling of the electrode: A visible film on the electrode surface after the experiment is a strong indication of electropolymerization, which is initiated by dimerization.

  • Irreversible oxidation peak: The initial oxidation peak of the carbazole monomer may appear irreversible, especially at slower scan rates, because the radical cation is consumed by the rapid dimerization reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the electrochemical analysis of carbazoles and provides potential solutions to mitigate radical dimerization.

Problem Possible Cause(s) Suggested Solution(s)
Rapid electrode fouling and loss of signal. Uncontrolled electropolymerization due to rapid dimerization of carbazole radicals.1. Increase the scan rate: Faster scan rates reduce the time available for the radical cation to diffuse and react, thus minimizing dimerization.[2] 2. Decrease the monomer concentration: Lowering the concentration of the carbazole derivative can slow down the bimolecular dimerization reaction. 3. Modify the carbazole structure: Introduce bulky substituents at the 3, 6, or 9 positions to sterically hinder the coupling reaction.[5]
Irreversible or quasi-reversible cyclic voltammogram. The follow-up chemical reaction (dimerization) is faster than the electron transfer process at the applied scan rate.1. Use fast scan cyclic voltammetry (FSCV): Scan rates in the range of 50-1000 V/s can outpace the dimerization reaction, allowing for the observation of a more reversible redox couple for the monomer.[2] 2. Work at lower temperatures: Reducing the temperature can decrease the rate of the chemical dimerization step.
Unstable or poorly reproducible results. 1. Solvent effects: The polarity and nucleophilicity of the solvent can influence the stability of the carbazole radical cation. 2. Supporting electrolyte effects: The nature and concentration of the supporting electrolyte can impact the ionic strength and the rate of follow-up reactions.[6]1. Solvent Selection: Use aprotic solvents with low nucleophilicity, such as acetonitrile or dichloromethane, to enhance the stability of the radical cation.[7] 2. Electrolyte Selection: Tetrabutylammonium salts (e.g., TBAPF₆) are commonly used. The size and nature of the electrolyte ions can influence the stability of the charged species.[6]
Difficulty in studying the intrinsic properties of the carbazole monomer. The electrochemical response is dominated by the products of dimerization and electropolymerization.1. Blocking reactive sites: Synthesize carbazole derivatives with substituents at the 3 and 6 positions, which are the primary sites for coupling.[8] 2. Employing computational methods: Use Density Functional Theory (DFT) to calculate the electronic properties and predict the stability of the carbazole radical cation to guide the design of more stable derivatives.

Experimental Protocols

Standard Cyclic Voltammetry for Carbazole Analysis

This protocol provides a general procedure for performing cyclic voltammetry on a carbazole derivative to assess its electrochemical behavior.

1. Materials and Equipment:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Carbazole derivative

  • Anhydrous, HPLC-grade solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Inert gas (e.g., Nitrogen or Argon)

2. Procedure:

  • Prepare a solution of the carbazole derivative (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Polish the working electrode to a mirror finish using appropriate alumina slurry, sonicate in deionized water and then the solvent to be used, and dry it before immersion in the solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the carbazole, and then reverse the scan. The exact range will depend on the specific carbazole derivative.

    • Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s). A range of scan rates should be investigated to observe the effect on the voltammogram.

    • Number of Cycles: Typically 1-5 cycles are sufficient for initial characterization.

  • Run the experiment and record the cyclic voltammogram.

Fast Scan Cyclic Voltammetry (FSCV) for Studying Radical Cation Stability

This protocol is adapted for studying the kinetics of carbazole radical dimerization.

1. Materials and Equipment:

  • Same as for standard CV, but with a potentiostat capable of high scan rates and typically using a microelectrode as the working electrode to minimize capacitive currents.

2. Procedure:

  • Follow steps 1-5 of the standard CV protocol.

  • Set the parameters for the FSCV experiment:

    • Potential Range: As determined from standard CV.

    • Scan Rate: Investigate a wide range of high scan rates, for example, from 1 V/s up to 1000 V/s or higher, depending on the capabilities of the potentiostat.[2]

    • Number of Cycles: Usually, a single cycle is analyzed at each scan rate.

  • Run the experiment at various scan rates and record the voltammograms.

  • Analyze the data: At higher scan rates, the reverse peak corresponding to the reduction of the carbazole radical cation should become more prominent as the dimerization reaction is outrun. The dimerization rate constant can be estimated through electrochemical simulations of the obtained voltammograms.[2]

Quantitative Data Summary

The following table summarizes representative electrochemical data for carbazole and some of its derivatives. Note that oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode).

Compound Oxidation Potential (Epa vs. SCE) Dimerization Rate Constant (kdim) (M-1s-1) Reference
Carbazole+1.1 V (in acetonitrile)(4.25 ± 0.75) x 105[2][3]
2-(9H-carbazol-9-yl)acetic acid+1.5 V (in acetonitrile)-[3]

Visualizations

Electrochemical Dimerization Pathway of Carbazole

The following diagram illustrates the key steps in the electrochemical oxidation of carbazole, leading to the formation of a radical cation and its subsequent dimerization.

G Carbazole Dimerization Pathway M Carbazole (M) M_plus Carbazole Radical Cation (M.+) M->M_plus -e- (Oxidation) Dimer_plus Dimer Radical Cation M_plus->Dimer_plus + M Dimer Neutral Dimer Dimer_plus->Dimer -2H+

Caption: Electrochemical oxidation and subsequent dimerization of carbazole.

Troubleshooting Workflow for Unstable Voltammograms

This diagram provides a logical workflow for troubleshooting unstable or irreproducible cyclic voltammograms when analyzing carbazole derivatives.

G Troubleshooting Unstable CVs Start Unstable/Irreversible CV Check_ScanRate Increase Scan Rate? Start->Check_ScanRate Check_Concentration Decrease Concentration? Check_ScanRate->Check_Concentration No Improved CV Improved Check_ScanRate->Improved Yes Check_Solvent Change Solvent? Check_Concentration->Check_Solvent No Check_Concentration->Improved Yes Modify_Structure Modify Carbazole Structure (e.g., add blocking groups) Check_Solvent->Modify_Structure No Check_Solvent->Improved Yes

Caption: A decision-making workflow for troubleshooting unstable carbazole voltammograms.

References

Technical Support Center: Enhancing Thermal Stability of 9-Phenylcarbazole Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of 9-Phenylcarbazole host materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of thermal stability for this compound hosts?

A1: The two primary indicators are the Glass Transition Temperature (Tg) and the Decomposition Temperature (Td).

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the morphological stability of thin films in electronic devices, preventing crystallization or deformation during operation.[1]

  • Decomposition Temperature (Td): This is the temperature at which the material begins to chemically degrade. It is often defined as the temperature at which 5% of the material's initial mass has been lost, as measured by Thermogravimetric Analysis (TGA).[2] A high Td ensures the material can withstand the high temperatures used during device fabrication (e.g., vacuum thermal evaporation) and operation without breaking down.[3]

Q2: How can I strategically modify the molecular structure of this compound to increase its Glass Transition Temperature (Tg)?

A2: Increasing the Tg involves restricting the mobility of the molecule. Key strategies include:

  • Introducing Bulky Substituents: Adding large, sterically hindering groups (e.g., tert-butyl, 1-naphthyl) to the carbazole or phenyl rings can restrict bond rotation and prevent efficient molecular packing, which raises the energy barrier for the glass transition.

  • Increasing Molecular Rigidity: Incorporating rigid, fused-ring structures or creating more complex, multi-carbazole architectures (e.g., TCB, CBP) leads to less flexible molecules.[4][5] This inherent rigidity contributes to a higher Tg.

  • Creating Asymmetric and Non-Planar Structures: Moving away from linear, symmetric designs to more twisted or three-dimensional configurations can disrupt intermolecular packing and inhibit crystallization, which generally leads to higher morphological stability and a more stable glassy state.[4][5]

Q3: My synthesized host material shows a low decomposition temperature (Td). What are the likely causes and how can I address this?

A3: A low Td can stem from several factors:

  • Cause 1: Impurities: Residual solvents, unreacted starting materials, or byproducts from the synthesis can decompose at lower temperatures than the target compound.

    • Solution: Enhance purification protocols. Techniques like temperature-gradient sublimation are highly effective for organic electronic materials. Ensure the sample is thoroughly dried under a high vacuum before thermal analysis.

  • Cause 2: Weak Chemical Bonds: The molecular structure itself may contain thermally labile bonds.

    • Solution: Re-evaluate the molecular design. Avoid bonds with low dissociation energies. For instance, increasing the number of strong aromatic C-C and C-N bonds by adding more carbazolyl or phenyl units can enhance overall thermal stability.[4]

  • Cause 3: Electronic Effects: The electronic nature of substituents can influence bond strengths within the molecule.

    • Solution: Carefully select substituents. While electronic effects on Td are complex, highly reactive groups can sometimes provide pathways for decomposition. The stability of the aromatic system is key.[6]

Q4: What is the role of intermolecular forces in the thermal stability of this compound hosts?

A4: Intermolecular forces like van der Waals interactions and π-π stacking play a significant role. Stronger intermolecular interactions generally lead to higher melting points (Tm) and can influence the Tg. However, for amorphous host materials, the goal is often to control these interactions rather than maximize them. Introducing bulky or twisted groups can disrupt strong π-π stacking, which helps prevent crystallization and maintain the desired amorphous film morphology.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Tg (<100 °C) leading to film crystallization. The molecular structure is too flexible or planar, allowing for easy molecular rearrangement and packing.Introduce bulky, non-planar substituents (e.g., tert-butyl, spiro-fluorene) to create steric hindrance. Increase molecular weight and complexity by linking multiple phenylcarbazole units.[4]
Significant weight loss below the expected Td in TGA. The sample is impure, containing residual solvents or unreacted starting materials.Improve the purification process. Use column chromatography followed by recrystallization or sublimation. Dry the sample under a high vacuum at an elevated temperature (well below the Td) for several hours before TGA analysis.
Broad or multiple transitions observed in DSC analysis. The sample may be a mixture of isomers, polymorphs, or is simply impure.Verify purity using techniques like NMR, HPLC, and mass spectrometry. If isomers are present, attempt to separate them. Annealing the sample in the DSC may help resolve different thermal events.
Synthesized material is an oil or low-melting solid, unsuitable for vacuum deposition. The molecular weight is too low, or the structure has a high degree of flexibility (e.g., long alkyl chains).Increase the molecular weight and rigidity by incorporating more aromatic rings or creating oligomeric structures. Avoid or shorten flexible alkyl chains.[7]

Quantitative Data Summary

The following table summarizes the thermal properties of several this compound derivatives and related host materials.

Compound NameAbbreviationGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
1,3-Bis(N-carbazolyl)benzenemCP62 - 65[8][9]>350
4,4'-Bis(N-carbazolyl)-1,1'-biphenylCBP103 - 112[9]~430
1,3,5-Tris(N-carbazolyl)benzeneTCB151>450
This compoundPhC60~350
Oxetane with 1-naphthyl substituent4142[10]>360[10]
Oxetane with 9-ethylcarbazol-3-yl5165[10]>360[10]
Oxetane with 4-(diphenylamino)phenyl6158[10]>360[10]
Carbazole/dibenzo[b,d]furan derivativeFCzTPA>190[3]~400[3]
Carbazole/dibenzo[b,d]furan derivativeFCzDPNA>190[3]~400[3]

Note: Values can vary slightly based on the measurement conditions and purity of the material.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and evaluate the thermal stability of the host material.

Methodology:

  • Sample Preparation: Ensure the sample is pure and thoroughly dried under a high vacuum to remove any residual solvents.

  • Instrument Setup: Place 5-10 mg of the sample into a clean TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Heat the sample under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 600-800 °C).[11][12]

  • Data Analysis: Plot the sample weight (%) as a function of temperature. The Td is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Methodology:

  • Sample Preparation: Weigh 3-8 mg of the dried, pure sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Use an inert nitrogen atmosphere with a constant flow rate.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature above its expected melting point to erase its thermal history.[13][14]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan as a step-like change in the heat flow curve.[13]

  • Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan. The Tg is identified as the midpoint of the inflection in the baseline. Endothermic peaks correspond to melting, while exothermic peaks indicate crystallization.

Visualizations

G start Core Molecule (this compound) strategy Molecular Design Strategy start->strategy mod1 Introduce Bulky Substituents strategy->mod1 mod2 Increase Molecular Rigidity strategy->mod2 mod3 Create Asymmetric Non-Planar Structure strategy->mod3 outcome1 Restricts Bond Rotation Inhibits Packing mod1->outcome1 outcome2 Reduces Conformational Flexibility mod2->outcome2 outcome3 Disrupts Crystallization mod3->outcome3 goal Enhanced Thermal Stability (High Tg and Td) outcome1->goal outcome2->goal outcome3->goal

Caption: Molecular design strategies to enhance the thermal stability of host materials.

G start Synthesized & Purified Host Material split start->split tga Thermogravimetric Analysis (TGA) split->tga dsc Differential Scanning Calorimetry (DSC) split->dsc tga_result Determine Td (5% Weight Loss) tga->tga_result dsc_result Determine Tg, Tm, Tc (Heat-Cool-Heat Cycle) dsc->dsc_result join tga_result->join dsc_result->join analysis Correlate Structure with Thermal Properties join->analysis end Material Qualification & Optimization analysis->end

Caption: Standard experimental workflow for thermal characterization of new materials.

G start Problem: Low Thermal Stability q1 Is Td low? start->q1 q2 Is Tg low? q1->q2 No a1_yes Check for Impurities (Solvent, Reactants) q1->a1_yes Yes a1_no Molecular Structure Contains Weak Bonds q2->a1_no No a2_yes Structure is too Flexible or Planar q2->a2_yes Yes s1 Improve Purification (e.g., Sublimation) a1_yes->s1 s2 Redesign Molecule (Strengthen Bonds) a1_no->s2 end Optimized Material s1->end s2->end s3 Introduce Bulky Groups Increase Rigidity a2_yes->s3 s3->end

Caption: A logical troubleshooting guide for low thermal stability issues.

References

Technical Support Center: Overcoming Issues with the Purification of 9-Phenylcarbazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 9-phenylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography.[1][2] Vacuum distillation has also been reported as a successful purification technique.[3] The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities or "isomers" I might encounter when purifying this compound?

A2: Impurities in this compound synthesis typically include unreacted starting materials such as carbazole and phenyl halides, as well as byproducts from side reactions.[4] Depending on the synthetic route, positional isomers of phenylcarbazole are generally not formed as the substitution occurs specifically on the nitrogen atom of the carbazole ring. However, other substituted carbazole derivatives could be present if the starting materials are not pure.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is known to cause skin irritation and serious eye damage, and it may also cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like this compound.[5] The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6]

Common Issues and Solutions

Observed Problem Potential Cause Suggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly. Common anti-solvents for polar organic solvents include water, while hexane is often used for less polar solvents.[6]
"Oiling Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of this compound, or the compound is too soluble.Use a lower-boiling point solvent. Alternatively, dissolve the compound in a "good" solvent at an elevated temperature and slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly.[1]
Colored Crystals Presence of colored impurities.If the solution is colored, you can use decolorizing charcoal (activated carbon) and then perform a hot gravity filtration before cooling.[7]
Poor Recovery of Purified Product Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the filtrate by boiling off some of the solvent and then attempt to recrystallize again. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.[6]

Recommended Solvent Systems for Recrystallization of Carbazole Derivatives

Solvent System Comments Reference
Ethanol (EtOH)A good general-purpose solvent for many carbazole derivatives, especially for removing minor impurities.[1][6][8][1][6][8]
n-Hexane / Ethyl AcetateA commonly used binary solvent system.[6][6]
n-Hexane / AcetoneAnother effective binary solvent system.[8][8]
TolueneCan be a suitable solvent, particularly for removing impurities from reaction mixtures.[6][6]
Methanol / WaterA polar binary solvent system that can be effective.[1][1]
Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.[1]

Common Issues and Solutions

Observed Problem Potential Cause Suggested Solution
Poor Separation of Compounds (Overlapping Bands) Inappropriate solvent system (eluent).Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value between 0.2 and 0.3 for the desired compound.[9]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation.
The compound was loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a non-polar solvent or the eluent itself before loading it onto the column.[10]
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. This technique, known as gradient elution, can help elute more polar compounds.[9]
Cracked Silica Gel Bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If the compound dissolves at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

  • Eluent Selection: Use TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give an Rf value of ~0.2-0.3 for this compound.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel bed.[10]

  • Elution: Add the eluent to the column and apply pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.[10]

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, GC) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure purification_method Select Purification Method is_pure->purification_method No end_product Pure this compound is_pure->end_product Yes recrystallization Recrystallization purification_method->recrystallization Solid Impurities column_chromatography Column Chromatography purification_method->column_chromatography Soluble Impurities recrystallization->assess_purity analyze_fractions Analyze Fractions (TLC) column_chromatography->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->assess_purity

Caption: A general workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempted oiling_out Did the sample 'oil out'? start->oiling_out no_crystals No crystals formed upon cooling? oiling_out->no_crystals No solution1 Use a lower boiling point solvent or a solvent/anti-solvent system. oiling_out->solution1 Yes low_yield Was the yield low? no_crystals->low_yield No solution2 Add an anti-solvent or concentrate the solution and re-cool. no_crystals->solution2 Yes solution3 Concentrate the filtrate and re-cool the solution. low_yield->solution3 Yes success Successful Recrystallization low_yield->success No solution1->start solution2->start solution3->start

Caption: A troubleshooting decision tree for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 9-Phenylcarbazole: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of 9-Phenylcarbazole, a key building block in organic electronics and pharmaceuticals, is paramount. This guide provides a comprehensive comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this aromatic compound. We present a detailed examination of their respective methodologies, supported by representative experimental data, to aid in the selection of the most suitable technique for your analytical needs.

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. This compound, a thermally stable and relatively non-volatile compound, is amenable to analysis by both techniques, each offering distinct advantages and disadvantages.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1][2]Best suited for volatile and thermally stable compounds.[2][3]
Sensitivity Dependent on the detector (e.g., UV, DAD), typically in the parts-per-million (ppm) range.[1]Generally higher sensitivity, especially with selective ion monitoring (SIM), reaching parts-per-billion (ppb) levels.[1]
Selectivity High selectivity can be achieved by optimizing stationary and mobile phases.Excellent selectivity due to mass-based separation and fragmentation patterns.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility for certain impurities.[1]
Analysis Time Typically longer run times compared to GC.[3][4]Faster analysis times are often achievable.[3][4]
Cost Lower initial instrument cost, but solvent consumption can be high.[3][4]Higher initial instrument cost, but lower solvent usage.[1][3]
Impurity Identification Identification is based on retention time comparison with standards. Diode Array Detector (DAD) can provide spectral information.Provides mass spectra for confident identification of known and unknown impurities by library matching and fragmentation analysis.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 293 nm (based on the UV absorbance maximum of the carbazole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a standard GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 10 °C/min.

    • Final hold: Hold at 300 °C for 10 minutes.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or toluene to a concentration of approximately 1 mg/mL.

Comparative Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained from the HPLC and GC-MS analysis of a this compound sample containing representative impurities.

Table 1: HPLC Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Impurity A (Carbazole)4.50.152.50.050.15
This compound8.299.7-0.020.06
Impurity B (Diphenylamine)10.10.103.10.080.24
Impurity C (Unknown)12.30.052.8--

Table 2: GC-MS Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Key Mass Ions (m/z)Match Factor (NIST Library)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Impurity A (Carbazole)10.80.14167, 140, 139>9500.51.5
This compound15.699.75243, 166, 139>9800.20.6
Impurity B (Diphenylamine)12.10.09169, 168, 167>9600.82.4
Impurity D (Biphenyl)8.50.02154, 77, 51>9700.30.9

Visualizing the Analytical Workflow

To better understand the logical flow of purity analysis, the following diagram illustrates the distinct yet converging paths of HPLC and GC-MS methodologies.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Injection Injection into HPLC Dissolution->HPLC_Injection GC_Injection Injection into GC Dissolution->GC_Injection Separation_HPLC Chromatographic Separation (Reverse-Phase Column) HPLC_Injection->Separation_HPLC Detection_HPLC UV/DAD Detection Separation_HPLC->Detection_HPLC Data_HPLC Data Acquisition (Chromatogram) Detection_HPLC->Data_HPLC Quantification Quantification (Peak Area Integration) Data_HPLC->Quantification Identification Impurity Identification Data_HPLC->Identification Retention Time Matching Separation_GC Chromatographic Separation (Capillary Column) GC_Injection->Separation_GC Detection_MS Mass Spectrometric Detection Separation_GC->Detection_MS Data_GCMS Data Acquisition (Total Ion Chromatogram & Mass Spectra) Detection_MS->Data_GCMS Data_GCMS->Quantification Data_GCMS->Identification Mass Spectral Library Matching & Fragmentation Analysis Report Purity Report Quantification->Report Identification->Report

Figure 1. A generalized workflow for the purity analysis of this compound, comparing the HPLC and GC-MS analytical pathways from sample preparation to final reporting.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is the quantification of the main component and known impurities. Its simpler sample preparation and lower instrument cost make it an attractive option for many laboratories.

  • GC-MS excels in its ability to separate volatile impurities and provide confident identification of unknown peaks through mass spectral data.[1] This makes it an invaluable tool during process development, troubleshooting, and for comprehensive impurity profiling where the identity of minor components is critical. The higher sensitivity of GC-MS is also a significant advantage for detecting trace-level impurities.[1]

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals. For routine purity checks and assays, HPLC is often sufficient. However, for in-depth impurity profiling and the identification of unknown contaminants, the superior sensitivity and specificity of GC-MS make it the preferred method. In many research and development settings, the complementary nature of these two techniques is leveraged, with HPLC used for quantification and GC-MS for identification, to gain a complete understanding of the sample's purity.

References

A Head-to-Head Comparison of 9-Phenylcarbazole and CBP as Host Materials for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is of paramount importance. A well-chosen host facilitates efficient energy transfer to the guest emitter, ensures good charge carrier transport, and provides a stable morphological and thermal environment for the device. Among the plethora of host materials developed, 9-Phenylcarbazole and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) have emerged as two prominent candidates, both featuring the carbazole moiety known for its excellent hole-transporting properties and high triplet energy.

This guide provides a detailed, objective comparison of the performance of this compound and the widely used CBP as host materials in phosphorescent OLEDs. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison: this compound vs. CBP

The following tables summarize the key physical, thermal, and electronic properties of this compound and CBP, as well as the performance of OLED devices utilizing these materials as hosts.

Table 1: Physical and Electronic Properties

PropertyThis compoundCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
Molecular Formula C₁₈H₁₃NC₃₆H₂₄N₂
Molecular Weight 243.31 g/mol 484.59 g/mol
Melting Point (°C) 95-97[1]~285[2]
Triplet Energy (ET) (eV) ~2.70 - 3.0[3]~2.56 - 2.65[2]
HOMO Level (eV) -5.9-5.6 to -5.9
LUMO Level (eV) -2.4-2.4 to -2.7

Table 2: Thermal Stability

PropertyThis compoundCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
Glass Transition Temperature (Tg) (°C) Not widely reported, but derivatives show high Tg~109 - 115
Decomposition Temperature (Td) (°C) High thermal stability observed in derivatives> 400

Table 3: OLED Device Performance with Green Phosphorescent Emitter (e.g., Ir(ppy)₃)

Host MaterialDopantMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)
This compound Derivative (m-CF-PhCz)Ir(ppy)₂(acac)74.6[4][5]20.3[4][5]
CBPIr(ppy)₃~21~15
CBP Derivative (CBP-CN)Ir(ppy)₃80.61[6]23.13[6]

Note: Direct comparison of device performance can be challenging due to variations in device architecture, fabrication conditions, and the specific derivatives of this compound used in different studies. The data presented for the this compound derivative (m-CF-PhCz) showcases its high potential.

Experimental Protocols

Detailed methodologies for the synthesis of the host materials and the fabrication of OLED devices are crucial for reproducible research.

Synthesis of this compound

Common synthetic routes for this compound include the Ullmann condensation and the Buchwald-Hartwig amination. A typical Buchwald-Hartwig amination protocol is as follows:

  • To a reaction flask, add carbazole, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide).

  • Add a high-boiling point solvent such as xylene or toluene.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

CBP is typically synthesized via an Ullmann condensation reaction:

  • Combine 4,4'-diiodobiphenyl, carbazole, copper powder, and a base (e.g., potassium carbonate) in a reaction flask.

  • Add a high-boiling point solvent such as 1,2-dichlorobenzene or dimethylformamide (DMF).

  • Heat the mixture to reflux under an inert atmosphere for an extended period (e.g., 24-48 hours).

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The solid is collected by filtration and washed with water and methanol.

  • The crude CBP is then purified by sublimation or recrystallization from a suitable solvent like toluene to obtain a high-purity product.

OLED Device Fabrication

A standard procedure for fabricating a multi-layer phosphorescent OLED via a combination of spin-coating and thermal evaporation is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate. The film is then annealed on a hotplate to remove residual solvent.[7]

  • Emissive Layer (EML) Deposition: The host material (this compound or CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃) are co-dissolved in a suitable solvent like chloroform or chlorobenzene. This solution is then spin-coated on top of the HIL. The film is subsequently annealed to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred to a high-vacuum thermal evaporation chamber. An electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and a metal cathode (e.g., aluminum) are sequentially deposited onto the emissive layer through a shadow mask.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.

Visualizing the Processes

To better understand the synthesis and fabrication workflows, the following diagrams are provided.

Synthesis_Workflow cluster_9PCz This compound Synthesis (Buchwald-Hartwig) cluster_CBP CBP Synthesis (Ullmann Condensation) Carbazole Carbazole Reaction_9PCz Reaction (Reflux) Carbazole->Reaction_9PCz Bromobenzene Bromobenzene Bromobenzene->Reaction_9PCz Catalyst Pd Catalyst & Phosphine Ligand Catalyst->Reaction_9PCz Base_9PCz Base (e.g., NaOtBu) Base_9PCz->Reaction_9PCz Solvent_9PCz Solvent (e.g., Toluene) Solvent_9PCz->Reaction_9PCz Purification_9PCz Purification (Chromatography/ Recrystallization) Reaction_9PCz->Purification_9PCz Product_9PCz This compound Purification_9PCz->Product_9PCz Diiodobiphenyl 4,4'-Diiodobiphenyl Reaction_CBP Reaction (Reflux) Diiodobiphenyl->Reaction_CBP Carbazole_CBP Carbazole Carbazole_CBP->Reaction_CBP Copper Copper Powder Copper->Reaction_CBP Base_CBP Base (e.g., K₂CO₃) Base_CBP->Reaction_CBP Solvent_CBP Solvent (e.g., DMF) Solvent_CBP->Reaction_CBP Purification_CBP Purification (Sublimation/ Recrystallization) Reaction_CBP->Purification_CBP Product_CBP CBP Purification_CBP->Product_CBP

Caption: General synthesis workflows for this compound and CBP.

OLED_Fabrication_Workflow cluster_Evap Vacuum Deposition Steps Start Start ITO_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Start->ITO_Cleaning HIL_Deposition Hole Injection Layer (HIL) Deposition (Spin-Coating) ITO_Cleaning->HIL_Deposition HIL_Annealing HIL Annealing HIL_Deposition->HIL_Annealing EML_Deposition Emissive Layer (EML) Deposition (Spin-Coating) HIL_Annealing->EML_Deposition EML_Annealing EML Annealing EML_Deposition->EML_Annealing Vacuum_Evaporation Thermal Evaporation Chamber EML_Annealing->Vacuum_Evaporation ETL_Deposition Electron Transport Layer (ETL) Deposition Vacuum_Evaporation->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation (Glovebox) Cathode_Deposition->Encapsulation End Finished OLED Device Encapsulation->End

Caption: A typical workflow for fabricating a solution-processed OLED.

Concluding Remarks

Both this compound and CBP are excellent host materials for phosphorescent OLEDs. CBP is a well-established and widely used benchmark material with good performance and thermal stability. However, recent research on derivatives of this compound has demonstrated their potential to achieve even higher efficiencies. The choice between these materials will ultimately depend on the specific requirements of the application, including the desired device performance, cost considerations, and the synthetic accessibility of the materials. This guide provides a foundational comparison to aid researchers in navigating these choices and advancing the field of organic electronics.

References

Validating the Structure of 9-Phenylcarbazole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The precise substitution pattern on the carbazole ring significantly influences the chemical shifts of the protons and carbons. These differences, though sometimes subtle, are critical for distinguishing between 9-Phenylcarbazole and its potential isomers. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonsThis compound (Experimental, in CDCl₃)1-Phenylcarbazole (Predicted)2-Phenylcarbazole (Predicted)3-Phenylcarbazole (Predicted)4-Phenylcarbazole (Predicted)
H-1, H-88.15 (d)7.50-8.20 (m)7.30-8.10 (m)7.30-8.20 (m)7.30-8.20 (m)
H-2, H-77.42 (t)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)
H-3, H-67.28 (t)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)
H-4, H-57.51 (d)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)7.20-7.60 (m)
Phenyl H7.60-7.75 (m)7.30-7.70 (m)7.30-7.70 (m)7.30-7.70 (m)7.30-7.70 (m)
NH-~8.0 (br s)~8.0 (br s)~8.0 (br s)~8.0 (br s)

Note: Predicted values are estimations and may vary from experimental results. The key takeaway is the expected difference in the number and multiplicity of signals.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonsThis compound (Experimental, in CDCl₃)[1]1-Phenylcarbazole (Predicted)2-Phenylcarbazole (Predicted)3-Phenylcarbazole (Predicted)4-Phenylcarbazole (Predicted)
C-1, C-8109.8110-145110-145110-145110-145
C-2, C-7120.4110-145110-145110-145110-145
C-3, C-6123.5110-145110-145110-145110-145
C-4, C-5126.0110-145110-145110-145110-145
C-4a, C-4b123.0110-145110-145110-145110-145
C-9a, C-8a140.8110-145110-145110-145110-145
Phenyl C127.5, 128.1, 130.0, 137.8125-145125-145125-145125-145

Note: Due to the complexity of the aromatic region, predicted values are given as a range. The substitution pattern will result in distinct sets of signals for each isomer.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for carbazole derivatives.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

    • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as an internal reference.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

cluster_0 NMR Analysis Workflow A Synthesized or Isolated Compound B Prepare NMR Sample (CDCl3) A->B C Acquire 1H and 13C NMR Spectra B->C D Process and Analyze Spectra C->D E Compare with Reference Data (Experimental or Predicted) D->E F Structure Confirmation E->F Match G Inconsistent Data E->G Mismatch H Re-evaluate Synthesis/ Purification or Consider Alternative Structures G->H H->A

NMR-based structural validation workflow.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The distinct chemical shifts and coupling patterns observed for the protons and carbons of this compound, when compared to the predicted spectra of its isomers, allow for unambiguous identification. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, leading to confident structural validation. This guide serves as a practical resource for researchers in the fields of chemistry and drug development, facilitating the accurate characterization of this important molecular scaffold.

References

Electrochemical Showdown: A Comparative Analysis of 9-Phenylcarbazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrochemical behavior of 9-Phenylcarbazole and its substituted analogues reveals a fascinating interplay between molecular structure and redox properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform the design of novel materials and molecules with tailored electronic characteristics.

This compound and its derivatives are a pivotal class of organic compounds, widely recognized for their exceptional charge-transporting capabilities and high thermal stability.[1] These properties make them prime candidates for a range of applications in organic electronics, including as host materials, charge transport layers, and emissive materials in organic light-emitting diodes (OLEDs).[1] The electrochemical behavior of these molecules, particularly their oxidation and reduction potentials, dictates their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient electronic devices.

This guide summarizes key electrochemical data for this compound and several of its substituted derivatives, offering a clear comparison of how different functional groups impact their electronic properties.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and a selection of its derivatives, as determined by cyclic voltammetry. These values provide a quantitative measure of the ease with which these molecules can be oxidized or reduced, and are directly related to their HOMO and LUMO energy levels.

CompoundSubstituent(s)Oxidation Potential (Eox, V vs. SCE)HOMO (eV)LUMO (eV)Reference
This compoundNone1.38 (irreversible)-5.9 (from PVK)-2.33 to -2.63 (calculated)[2][3]
3,6-dibromo-9-phenylcarbazole3,6-dibromo1.23 (reversible)--[2]
9-(p-tolyl)carbazolep-methyl on phenyl1.33--[2]
9-(p-methoxyphenyl)carbazolep-methoxy on phenyl---[2]
9-(p-aminophenyl)carbazolep-amino on phenyl---[2]
9-phenyl-3,6-bis(4-(trifluoromethyl)phenyl)-9H-carbazole3,6-bis(4-(trifluoromethyl)phenyl)--2.12 (excited state)-[4]
9-phenyl-3,6-bis(4-methoxyphenyl)-9H-carbazole3,6-bis(4-methoxyphenyl)--1.95 (excited state)-[4]

The Influence of Substituents

The electrochemical properties of 9-phenylcarbazoles are highly sensitive to the nature and position of substituents on the carbazole core and the N-phenyl ring.[2]

  • Substituents at the 3 and 6 Positions: These positions are the most reactive sites for electrochemical oxidation.[2] Electron-donating groups at these positions generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. For 3,6-substituted carbazoles, the oxidation is often reversible.[2]

  • Substituents at the para-Position of the 9-Phenyl Group: This position is relatively insensitive to redox and chemical reactions compared to the 3 and 6 positions.[2] However, substituents here can still modulate the electronic properties to a lesser extent.

  • Unsubstituted 3 and 6 Positions: For 3,6-unprotected carbazoles, the oxidized forms can undergo dimerization.[2]

Experimental Protocols

The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). Below is a generalized experimental protocol representative of the methodologies cited.

Cyclic Voltammetry (CV) Measurements:

Cyclic voltammetry experiments are typically performed using a three-electrode setup in an electrochemical cell.[5][6]

  • Working Electrode: A glassy carbon, platinum, or gold disk electrode is commonly used.[5][7]

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.[8]

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Electrolyte Solution: The carbazole derivative is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte like tetraethylammonium chloride (TEACl) or tetrabutylammonium tetrafluoroborate (Bu4NBF4) at a concentration of approximately 0.1 M.[6][8]

  • Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during the experiment.[6] The potential of the working electrode is then swept linearly with time between defined potential limits, and the resulting current is measured. The scan rate can be varied to investigate the kinetics of the electrode processes.

Determination of HOMO and LUMO Energy Levels:

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials obtained from the CV data, using the following empirical formulas:[9]

  • HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

  • LUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8]

Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple. If a different reference electrode is used, the potentials need to be converted to the Fc/Fc+ scale.[10] The optical band gap (Egopt), determined from the onset of the UV-Vis absorption spectrum, can also be used to estimate the LUMO level if the HOMO level is known: LUMO ≈ HOMO + Egopt .[3]

Logical Workflow for Electrochemical Comparison

The following diagram illustrates the logical workflow for the electrochemical comparison of this compound and its derivatives.

G cluster_synthesis Synthesis & Characterization cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Analysis & Comparison cluster_output Output S1 This compound E1 Cyclic Voltammetry (CV) S1->E1 A2 Structure-Property Relationship Analysis S1->A2 S2 Substituted Derivatives S2->E1 S2->A2 E2 Determination of Oxidation/Reduction Potentials E1->E2 A1 HOMO/LUMO Calculation E2->A1 A1->A2 O1 Comparative Data Table A2->O1 O2 Performance Evaluation A2->O2

Workflow for Electrochemical Comparison

References

A Comparative Performance Analysis of 9-Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 9-Phenylcarbazole (NPC) and other advanced carbazole-based host materials for Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, making them essential components in the emissive layer of modern OLEDs.[1][2] The performance of these materials directly influences key device metrics, including efficiency, color purity, and operational lifetime.

In a typical phosphorescent OLED (PhOLED), the emissive layer consists of a host material doped with a guest emitter. The host facilitates charge transport and ensures that excitons (electron-hole pairs) are effectively confined and transferred to the guest molecules, preventing efficiency losses from processes like triplet-triplet annihilation (TTA) and concentration quenching.[1][3] This analysis delves into the performance of various carbazole-based hosts, with a focus on how structural modifications to the fundamental this compound scaffold impact device performance. The data presented is compiled from recent experimental studies to provide researchers and materials scientists with a clear, objective overview.

Performance Data of Carbazole-Based Host Materials

The following table summarizes the electroluminescent performance of OLEDs employing this compound derivatives as host materials. The data highlights key metrics such as maximum external quantum efficiency (EQE), current efficiency (CE), power efficiency (PE), and turn-on voltage, providing a basis for direct comparison.

Host Material AbbreviationEmitter (Dopant)Emitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE (x, y)
CBP FIrpicSky-Blue15.0[1]-14.9[1]-(0.16, 0.37)[1]
mCP FIrpicSky-Blue16.1[1]-14.8[1]-(0.16, 0.37)[1]
PO9 Ir(dbfmi)Blue21.0[4]-21.7[4]3.4[4](0.15, 0.18)[4]
C23 FCNIrpicDeep-Blue24.3[3]----
A16 -Blue26.2[3]54.5[3]52.2[3]--
D18 FIrpicBlue27.0[3]57.5[3]48.9[3]--
A27 FIrpicBlue28.0[3]--2.7[3]-
B15 -Blue31.8[3]--Low[3]-
BCzB-PPI None (Emitter)Deep-Blue4.43[5]---(0.159, 0.080)[5]
im-OCzP Ir(ppy)₃Green22.2[6]77.0[6]93.1[6]--
im-OCzP / B3PyMPM Ir(ppy)₃Green23.0[6]80.0[6]98.8[6]--
A29 Ir(ppy)₃Green29.08[3]96.98[3]---
PhCNCzm-MeCzPh / B3PyMPM Ir(ppy)₂(acac)Green31.5[7]---(0.316, 0.641)[7]
MS-OC / CN-T2T PO-01Yellow27.1[8]80.0[8]113.0[8]2.1[8]-
im-OCzP -Red14.1[6]9.0[6]10.1[6]--
im-OCzP / B3PyMPM -Red16.5[6]10.2[6]13.4[6]--

Note: Dashes (-) indicate that the data was not specified in the cited source. Device architectures and fabrication conditions vary between studies, which can influence performance metrics.

Logical & Experimental Workflow

The development and analysis of novel host materials for OLEDs follow a structured workflow, from molecular design to final device characterization. This process ensures a systematic evaluation of the material's potential and performance.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Performance Evaluation A Molecular Design (e.g., Donor-Acceptor Strategy) B Chemical Synthesis (e.g., Suzuki or Ullmann Coupling) A->B C Purification (e.g., Column Chromatography, Sublimation) B->C D Thermal Analysis (TGA/DSC) C->D E Photophysical Measurement (UV-Vis, PL, Triplet Energy) C->E F Electrochemical Analysis (CV) C->F G Substrate Cleaning C->G H Thin-Film Deposition (Evaporation or Solution-Processing) G->H I Encapsulation H->I J Electroluminescence Spectra I->J K Current-Voltage-Luminance (J-V-L) I->K L Efficiency & Lifetime Measurement I->L M M J->M Data Analysis & Comparison K->M Data Analysis & Comparison L->M Data Analysis & Comparison

Caption: Standard workflow from material synthesis to OLED performance analysis.

Experimental Methodologies

The performance data presented in this guide is derived from rigorous experimental protocols. Below are generalized methodologies for the key processes involved.

Synthesis of Carbazole-Based Host Materials

The synthesis of this compound and its derivatives often involves well-established cross-coupling reactions. For instance, the Suzuki-Miyaura coupling or the Ullmann condensation are commonly employed to link aryl groups to the carbazole nitrogen or other positions on the carbazole core.[3][9]

  • General Suzuki Coupling Protocol:

    • A reaction vessel is charged with a carbazole derivative (e.g., 9H-carbazole), an aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an appropriate solvent mixture (e.g., toluene/water).

    • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

    • After the reaction is complete, the organic phase is extracted, dried, and concentrated.

    • The crude product is purified using techniques like column chromatography and temperature-gradient sublimation to achieve the high purity required for OLED fabrication.

OLED Device Fabrication

The fabrication of OLEDs is typically conducted in a high-vacuum environment using thermal evaporation or via solution-processing techniques like spin-coating.[10] A standard multilayer device architecture is outlined below.

  • Device Structure Diagram:

    G cluster_0 OLED Device Structure cluster_1 Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HIL->Anode Holes HTL Hole Transport Layer (HTL) HTL->HIL Holes EML Emissive Layer (EML) Host : Guest Emitter EML->HTL Holes Light Light Emission (Photon) EML->Light HBL Hole Blocking Layer (HBL) HBL->EML ETL Electron Transport Layer (ETL) ETL->HBL EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (e.g., LiF/Al) Cathode->EIL Electrons

    Caption: Typical layered architecture of a phosphorescent OLED (PhOLED).
  • Fabrication Steps (Thermal Evaporation):

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

    • The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Organic layers (Hole Injection, Hole Transport, Emissive, Electron Transport) are deposited sequentially at controlled rates. The emissive layer is co-evaporated from two sources containing the host and guest materials at a specific doping concentration.

    • Finally, the electron injection layer (e.g., LiF) and the metal cathode (e.g., Al) are deposited without breaking the vacuum.

    • The completed devices are encapsulated to protect them from atmospheric moisture and oxygen.

Device Characterization

Once fabricated, the OLEDs undergo a series of tests to determine their performance characteristics.

  • Current-Voltage-Luminance (J-V-L): The device is driven by a source meter, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V).

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is captured by a spectroradiometer to measure the emission spectrum, from which the Commission Internationale de l'Eclairage (CIE) color coordinates are calculated.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

    • External Quantum Efficiency (%): Determined by measuring the total number of photons emitted from the device per second relative to the number of electrons injected per second.

References

A Comparative Analysis of Hole Mobility in 9-Phenylcarbazole and TCTA for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers is paramount for device performance. Hole Transport Materials (HTMs) are crucial components that facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. This guide provides a comparative study of two key carbazole-based molecules: 9-Phenylcarbazole (9PCz) and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), with a focus on their hole mobility.

Data Presentation: Performance and Properties

The following table summarizes the key properties of this compound and TCTA. TCTA exhibits high hole mobility, which has been experimentally verified through methods such as Time-of-Flight (TOF) photoconductivity.[3]

PropertyThis compound (9PCz)TCTA
Molecular Formula C₁₈H₁₃NC₅₄H₃₆N₄
Molecular Weight 243.31 g/mol 748.90 g/mol
Core Structure Single Carbazole UnitTriphenylamine core with three Carbazole arms
Hole Mobility (μh) Data not available in reviewed literature. Expected to have inherent hole transport properties due to the carbazole unit.~1 x 10⁻⁴ cm²/V·s (at room temperature, pristine film)[3]
Measurement Method Not ApplicableTime-of-Flight (TOF) Photoconductivity[3]

Molecular Structure and Hole Transport

The efficiency of hole transport in these materials is intrinsically linked to their molecular structure. Holes "hop" between adjacent molecules, and the ease of this process is influenced by the molecular packing in the solid state and the electronic coupling between molecules.

dot

G cluster_9PCz This compound (9PCz) cluster_TCTA TCTA PCz_struct Single Carbazole Unit (Hole-Transporting Moiety) PCz_prop - Basic Building Block - Planar Carbazole Core - Lower Molecular Weight PCz_struct->PCz_prop Leads to Transport Efficient Hole Transport PCz_struct->Transport Contributes to TCTA_struct Triphenylamine Core (Central Junction) Carbazole_arms Three Carbazole Units (Peripheral HT Moieties) TCTA_struct->Carbazole_arms Functionalized with TCTA_prop - Starburst, 3D Structure - Prevents Crystallization (Amorphous) - Multiple Hopping Pathways - High Mobility Carbazole_arms->TCTA_prop Results in TCTA_prop->Transport Enables G cluster_prep Sample Preparation cluster_exp Measurement cluster_calc Analysis p1 Deposit Organic Film (e.g., TCTA on ITO) p2 Deposit Top Electrode (e.g., Aluminum) p1->p2 p3 Measure Thickness (d) p2->p3 e1 Apply Voltage (V) p3->e1 e2 Excite with Laser Pulse (Generate Carriers) e1->e2 e3 Record Transient Photocurrent e2->e3 a1 Determine Transit Time (τt) from Photocurrent Decay e3->a1 a2 Calculate Mobility (μ) μ = d² / (V * τt) a1->a2

References

Validating the Triplet Energy of 9-Phenylcarbazole for PhOLED Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the judicious selection of host materials is paramount to achieving high efficiency and operational stability. A critical parameter governing the performance of a host material is its triplet energy (ET). This guide provides a comprehensive validation of the triplet energy of 9-Phenylcarbazole, a promising host material, by comparing it with other established materials used in PhOLED applications. This analysis is supported by experimental data and detailed methodologies to assist researchers and scientists in making informed decisions for device fabrication.

The Critical Role of Triplet Energy in PhOLEDs

At the heart of PhOLED technology lies the principle of harvesting both singlet (25%) and triplet (75%) excitons to achieve near-100% internal quantum efficiency. This is accomplished by doping a phosphorescent guest (emitter) into a host material. For efficient energy transfer from the host to the guest, the triplet energy of the host must be significantly higher than that of the dopant. This energetic cascade ensures that excitons are effectively confined on the guest molecules, leading to efficient light emission and preventing back-energy transfer, a process that quenches luminescence and reduces device efficiency.

This compound: A Promising Host Candidate

Carbazole derivatives, including this compound, have garnered considerable attention as host materials due to their high triplet energies, good thermal stability, and excellent hole-transporting properties. Validating the precise triplet energy of this compound is crucial for its strategic pairing with appropriate phosphorescent emitters.

Comparative Analysis of Triplet Energies

To contextualize the performance of this compound, its triplet energy is compared with that of widely used host materials and common phosphorescent dopants. The triplet energy of a closely related derivative, a dimer of tolyl-carbazole (TCz-TCz), has been experimentally determined to be approximately 2.76 eV, which serves as a strong indicator for the high triplet energy of this compound.[1]

MaterialTypeTriplet Energy (ET) [eV]Reference
This compound Derivative (TCz-TCz) Host ~2.76 [1]
4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP)Host~2.6
1,3-bis(N-carbazolyl)benzene (mCP)Host~2.9 - 3.0
fac-tris(2-phenylpyridine)iridium (Ir(ppy)3)Green Dopant~2.44[2][3]
bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinato)iridium(III) (FIrpic)Blue Dopant~2.64

Table 1: Comparison of Triplet Energies. This table summarizes the experimentally determined triplet energies of the this compound derivative, common host materials, and representative green and blue phosphorescent dopants.

Experimental Protocol: Determination of Triplet Energy

The triplet energy of organic molecules is typically determined experimentally using low-temperature phosphorescence spectroscopy. This method allows for the direct observation of the radiative decay from the lowest triplet excited state (T1) to the singlet ground state (S0).

Methodology: Low-Temperature Phosphorescence Spectroscopy
  • Sample Preparation: The material to be analyzed (e.g., this compound) is dissolved in a suitable solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (EPA). The concentration is kept low (typically 10-4 to 10-5 M) to minimize intermolecular interactions and aggregation.

  • Cryogenic Setup: The sample, contained in a quartz cuvette, is placed in a cryostat and cooled to a low temperature, typically 77 K (the boiling point of liquid nitrogen). This low temperature minimizes non-radiative decay pathways and allows for the observation of the relatively long-lived phosphorescence.

  • Photoexcitation: The sample is excited with a monochromatic light source, usually a laser or a xenon lamp with a monochromator, at a wavelength where the molecule has a strong singlet-singlet absorption.

  • Phosphorescence Detection: Following excitation, the emitted light is collected at a 90-degree angle to the excitation beam. To distinguish the long-lived phosphorescence from the short-lived fluorescence, a time-gated detection method is employed. This involves introducing a delay between the excitation pulse and the opening of the detector (e.g., a photomultiplier tube or a CCD camera). This delay allows the fluorescence to decay completely, ensuring that only the phosphorescence is measured.

  • Spectral Analysis: The detected phosphorescence is passed through a monochromator to resolve the emission spectrum. The highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum is generally considered to correspond to the 0-0 transition (from the lowest vibrational level of the T1 state to the lowest vibrational level of the S0 state). The energy of this peak, converted from wavelength (nm) to electron volts (eV) using the equation E (eV) = 1240 / λ (nm), provides the triplet energy (ET) of the molecule.

Logical Frameworks and Signaling Pathways

To visualize the processes involved in validating and utilizing this compound in PhOLEDs, the following diagrams illustrate the key experimental and conceptual workflows.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis dissolve Dissolve this compound in a glass-forming solvent cool Cool sample to 77 K in a cryostat dissolve->cool excite Excite with UV light cool->excite collect Time-gated detection of emission excite->collect disperse Disperse emission with a monochromator collect->disperse spectrum Record phosphorescence spectrum disperse->spectrum identify Identify 0-0 transition peak spectrum->identify calculate Calculate Triplet Energy (ET) identify->calculate

Caption: Experimental workflow for triplet energy determination.

pholed_energy_transfer cluster_host Host Material (this compound) cluster_dopant Dopant (e.g., Ir(ppy)3) S1_host S1 (Singlet) T1_host T1 (Triplet) ~2.76 eV S1_host->T1_host Intersystem Crossing (ISC) T1_dopant T1 (Triplet) ~2.44 eV T1_host->T1_dopant Förster/Dexter Energy Transfer S0_host S0 (Ground) S0_dopant S0 (Ground) T1_dopant->S0_dopant Phosphorescence (Light Emission)

Caption: Energy transfer mechanism in a PhOLED.

Conclusion

The experimental evidence strongly supports that this compound and its derivatives possess a high triplet energy of approximately 2.76 eV. This positions it as a highly suitable host material for green and potentially some blue phosphorescent emitters. As demonstrated in the comparative data, its triplet energy is sufficiently higher than that of the common green dopant Ir(ppy)3 (~2.44 eV), ensuring efficient exciton confinement. For blue emitters like FIrpic (~2.64 eV), while the energy gap is smaller, it may still facilitate efficient energy transfer, although careful device engineering would be crucial. The detailed experimental protocol provided herein offers a standardized method for researchers to independently verify the triplet energies of novel materials, ensuring the continued advancement of PhOLED technology.

References

A Researcher's Guide to Assessing the Purity of Commercial 9-Phenylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 9-Phenylcarbazole, a key intermediate in pharmaceuticals and organic electronics. We present detailed experimental protocols and comparative data to aid in the selection of high-quality reagents for your research.

This compound (CAS: 1150-62-5) is a widely used aromatic heterocyclic organic compound. Its applications range from a building block in the synthesis of complex organic molecules to a component in organic light-emitting diodes (OLEDs). The presence of impurities can significantly impact the outcome of chemical reactions and the performance of final products, making rigorous purity assessment essential.

This guide outlines three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, we include melting point analysis as a fundamental indicator of purity.

Comparative Analysis of Commercial this compound

The purity of this compound from commercial suppliers can vary. While many vendors provide a certificate of analysis with a stated purity, the methods used for this determination can differ. The following table summarizes typical purity specifications and potential impurities found in commercial-grade this compound.

Supplier CategoryStated Purity RangeCommon Analytical Method(s) on CoAPotential Impurities
Standard Grade96-98%HPLC, GCCarbazole, Bromobenzene, Incompletely reacted starting materials
High Purity>99%HPLC, GC-MSTrace amounts of carbazole and other synthesis byproducts
Ultra-High Purity>99.5%HPLC, qNMR, Elemental AnalysisMinimal residual solvents and trace organic impurities

Note: This table is a generalization based on available data. Actual specifications may vary between suppliers.

One Indian supplier specifies a purity of 99.0% min (by HPLC) with an impurity limit for carbazole of less than 0.3%.[1] Other suppliers in India and China offer this compound with purities ranging from 96% to 99.5%.[2][3][4]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the accurate assessment of this compound purity. The following workflow outlines the recommended steps, from sample reception to data analysis.

G Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison A Receive Commercial This compound Samples B Document Supplier Information and Lot Numbers A->B C Store Samples in a Cool, Dark, and Dry Place B->C D Melting Point Analysis C->D E High-Performance Liquid Chromatography (HPLC) C->E F Gas Chromatography-Mass Spectrometry (GC-MS) C->F G Quantitative NMR (qNMR) C->G H Compare Melting Point Ranges D->H I Calculate Purity from HPLC Chromatograms E->I J Identify Impurities with GC-MS F->J K Determine Absolute Purity with qNMR G->K L Compile Comparative Purity Data Table H->L I->L J->L K->L

Caption: A logical workflow for the comprehensive purity assessment of commercial this compound.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-15 min: 70-90% B

    • 15-20 min: 90% B

    • 20-25 min: 90-70% B

    • 25-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 10 min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Melting Point Analysis

A sharp melting point range close to the literature value is a good indicator of high purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • Place a small, finely powdered sample of this compound into a capillary tube.

    • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

  • Interpretation: Pure this compound has a reported melting point of 95-97°C.[5][6][7] A broad melting range or a depressed melting point suggests the presence of impurities.

Logical Relationships in Purity Assessment

The selection of an appropriate analytical method depends on the specific requirements of the research. The following diagram illustrates the relationship between the desired level of purity information and the recommended analytical techniques.

G Selection of Analytical Techniques for Purity Assessment cluster_0 Recommended Techniques A Initial Purity Screening E Melting Point Analysis A->E F Thin Layer Chromatography (TLC) A->F B Quantitative Purity and Impurity Profiling G High-Performance Liquid Chromatography (HPLC) B->G C Identification of Unknown Impurities H Gas Chromatography-Mass Spectrometry (GC-MS) C->H D Absolute Purity Determination I Quantitative NMR (qNMR) D->I

Caption: A guide for selecting the appropriate analytical technique based on the desired purity information.

By employing these standardized methods and a systematic workflow, researchers can confidently assess the purity of commercial this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Comparative Thermal Analysis of 9-Phenylcarbazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of 9-Phenylcarbazole derivatives is crucial for their application in areas such as organic light-emitting diodes (OLEDs) and pharmaceuticals. This guide provides a comparative thermal analysis of selected this compound derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed methodologies.

Data Presentation: Thermal Properties of this compound Derivatives

The thermal stability of organic materials is a critical parameter for their use in electronic devices, influencing their lifespan and performance. The following table summarizes the key thermal properties of several this compound derivatives, including their decomposition temperature (Td), representing the temperature at which the material starts to degrade, and the glass transition temperature (Tg), which is relevant for the morphological stability of amorphous films.

Compound NameDerivative TypeDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360142250
3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360162-
3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetaneOxetane-functionalized Carbazole> 360145-
2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3CBZ-QZ)Carbazole-Quinazolinone445195-
2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one (9-CBZ QZ)Carbazole-Quinazolinone425188-

Experimental Protocols

The data presented in this guide were obtained through standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) techniques. The following protocols are representative of the methodologies used in the cited research.

Thermogravimetric Analysis (TGA)

TGA was performed to determine the thermal stability and decomposition temperature (Td) of the this compound derivatives.

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the sample was placed in an alumina or platinum pan.

  • Atmosphere: The analysis was conducted under a continuous flow of inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample was heated from room temperature (typically 25-30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The decomposition temperature (Td) was determined as the temperature at which a 5% weight loss of the sample was observed.

Differential Scanning Calorimetry (DSC)

DSC was used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the derivatives.

  • Instrument: A standard differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of the sample was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

  • Atmosphere: The analysis was carried out under a continuous flow of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: The samples were typically subjected to a heat-cool-heat cycle.

    • First Heating Scan: The sample was heated from room temperature to a temperature above its melting point (or expected glass transition) at a heating rate of 10 °C/min. This step is to erase the thermal history of the sample.

    • Cooling Scan: The sample was then cooled to a low temperature (e.g., 0 °C or 25 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan was performed at the same heating rate of 10 °C/min.

  • Data Analysis: The glass transition temperature (Tg) was determined from the midpoint of the transition in the heat flow curve during the second heating scan. The melting temperature (Tm) was determined as the peak temperature of the endothermic event in the first heating scan.

Visualizing the Analysis Workflow and Comparative Logic

To better illustrate the process of comparative thermal analysis and the logical relationships in evaluating the suitability of these derivatives for specific applications, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Evaluation Sample This compound Derivative TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating under N2/Ar DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat-Cool-Heat Cycle Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Comparison Comparative Analysis Td->Comparison Tg->Comparison Tm->Comparison

Caption: Experimental workflow for the thermal analysis of this compound derivatives.

LogicalRelationship cluster_properties Thermal Properties cluster_stability Material Stability cluster_application Application Suitability High_Td High Td (> 400°C) Thermal_Stability High Thermal Stability High_Td->Thermal_Stability High_Tg High Tg (> 150°C) Morphological_Stability High Morphological Stability High_Tg->Morphological_Stability OLEDs Suitable for OLEDs Thermal_Stability->OLEDs Morphological_Stability->OLEDs

Caption: Logical relationship between thermal properties and application suitability.

Safety Operating Guide

Proper Disposal of 9-Phenylcarbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 9-Phenylcarbazole, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is considered a hazardous chemical. It is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H318Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1
H335May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3
H413May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term hazard, Category 4

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility. Do not empty into drains.

Step 1: Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats, contaminated PPE) in a dedicated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.